Methyl 5-nitro-1H-indazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGVBZYZYAHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506966 | |
| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-75-6 | |
| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 5-nitro-1H-indazole-3-carboxylate" synthesis from 5-nitroindazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research, from 5-nitroindazole-3-carboxylic acid.[1] This document outlines the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Reaction Overview
The synthesis involves the esterification of 5-nitroindazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This reaction, a classic Fischer esterification, proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindazole-3-carboxylic acid | [2] |
| Reagent | Methanol | [2] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2] |
| Reactant Molar Ratio | 1 : 0.5 (5-Nitroindazole-3-carboxylic acid : H₂SO₄) | [2] |
| Reaction Temperature | Reflux (Boiling point of Methanol) | [2] |
| Reaction Time | 6 hours | [2] |
| Product Yield | 64% | [2] |
| Melting Point | 234-236 °C | [2] |
| Appearance | Yellow solid | [2] |
| Molecular Formula | C₉H₇N₃O₄ | [2][3] |
| Molecular Weight | 221.17 g/mol | [2] |
| CAS Number | 78155-75-6 | [2] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.[2]
Materials:
-
5-Nitroindazole-3-carboxylic acid (38.64 mmol, 8 g)
-
Methanol (80 cm³)
-
Concentrated Sulfuric Acid (19.323 mmol)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 8 g (38.64 mmol) of 5-nitroindazole-3-carboxylic acid in 80 cm³ of methanol.
-
Catalyst Addition: Cool the reaction mixture to below 10 °C. Over a period of 30 minutes, add concentrated sulfuric acid (19.323 mmol) dropwise to the mixture.
-
Reflux: After the addition of the catalyst is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: Cool the reaction mass to room temperature. Pour the mixture into crushed ice.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize the crude product from ethanol to yield this compound as a yellow solid.
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Physicochemical Properties of Methyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its chemical structure, physical properties, and synthetic methodologies. Due to the limited availability of direct experimental spectroscopic data, this guide also presents predicted values and data from closely related analogs to provide a comprehensive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar indazole derivatives.
Chemical Identity and Structure
This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a nitro group at the 5-position and a methyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important to note that some of these values are predicted due to the absence of comprehensive experimental data in the peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 221.17 g/mol | --INVALID-LINK--[2] |
| CAS Number | 78155-75-6 | --INVALID-LINK--[1] |
| Appearance | Yellow solid | --INVALID-LINK--[2] |
| Melting Point | 234-236 °C | --INVALID-LINK--[2] |
| Boiling Point | 440.0 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 9.0 ± 0.40 (Predicted) | --INVALID-LINK-- |
| Solubility | Data not available | |
| LogP | Data not available |
Synthesis and Characterization
Synthetic Protocol
This compound can be synthesized via the esterification of 5-Nitroindazole-3-carboxylic acid. A representative experimental protocol is detailed below.[2]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Concentrated sulfuric acid (19.323 mmol) is added dropwise to a stirred mixture of 5-nitroindazole-3-carboxylic acid (8 g, 38.64 mmol) in 80 cm³ of methanol. The addition is performed over a period of 30 minutes while maintaining the temperature below 10 °C. Following the addition, the reaction mixture is refluxed for 6 hours. After cooling to room temperature, the reaction mass is poured into crushed ice. The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the final product as a yellow solid.[2]
Spectroscopic Characterization (Predicted and Comparative Data)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the protons and carbons of the indazole core are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.
-
¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The methyl ester protons will likely be observed as a singlet around δ 4.0 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a higher chemical shift, which may be exchangeable with D₂O. For comparison, in 5-nitro-3-phenyl-1H-indazole, the N-H proton appears as a broad singlet at δ 11.84 ppm in CDCl₃.[3]
-
¹³C NMR: The carbonyl carbon of the ester is anticipated to resonate around 160-165 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the nitro group (C5) is expected to be significantly downfield. The methyl carbon of the ester should appear around 52-55 ppm.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O Stretch (Ester): Bands in the 1250-1000 cm⁻¹ region.[4]
-
Aromatic C=C and C-H Bending: Characteristic absorptions in the fingerprint region.
3.2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carboxylate group (-COOCH₃, M-59). The loss of NO₂ (M-46) is also a possible fragmentation pathway.[5]
Potential Applications and Biological Activity
The 5-nitroindazole scaffold is a recognized pharmacophore with a range of biological activities. Derivatives of 5-nitroindazole have been investigated for their potential as:
-
Antitubercular and Antifungal Agents: Certain 5-nitroindazole acetamides have shown significant activity against Mycobacterium tuberculosis and various fungal strains.[6]
-
Trichomonacidal and Antichagasic Agents: Some 5-nitroindazole derivatives have demonstrated notable activity against Trichomonas vaginalis and Trypanosoma cruzi.[7]
-
Nitric Oxide Synthase Inhibitors: Nitro-substituted indazoles have been characterized as inhibitors of nitric oxide synthase, with potential applications in conditions where nitric oxide plays a pathological role.[8]
The logical relationship for exploring the biological activity of this compound is outlined below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitro-1H-indazole-3-carboxylate, with CAS number 78155-75-6, is a heterocyclic organic compound belonging to the indazole class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential, though currently undocumented, role in research and development. While the broader class of indazole derivatives has shown significant promise in various therapeutic areas, specific biological activity for this particular compound is not extensively reported in publicly available literature. This document aims to serve as a foundational resource for researchers interested in this molecule, consolidating available data and outlining a clear experimental pathway for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical supplier databases and literature sources.
| Identifier | Value | Source |
| CAS Number | 78155-75-6 | Multiple Sources |
| Molecular Formula | C₉H₇N₃O₄ | [1][2] |
| Molecular Weight | 221.17 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Nitro-1H-indazole-3-carboxylic acid methyl ester | [2] |
| Property | Value | Source |
| Appearance | Yellow solid | [3] |
| Melting Point | 234-236 °C | [3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Information not widely available | N/A |
| Storage | Room temperature | N/A |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the esterification of 5-Nitro-1H-indazole-3-carboxylic acid.
Experimental Protocol
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid (starting material)
-
Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure: [3]
-
In a reaction vessel, suspend 8 grams (38.64 mmol) of 5-Nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol.
-
Cool the mixture to below 10 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (19.323 mmol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, reflux the reaction mixture for 6 hours.
-
Cool the reaction mass to room temperature.
-
Pour the cooled reaction mixture into crushed ice.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Expected Yield: 64% (5.45 g)[3]
Synthesis Workflow
Biological Activity and Potential Applications
A recent study highlighted the trypanocidal activity of 5-nitroindazolin-3-one derivatives, suggesting that the 5-nitroindazole core may be a promising starting point for the development of new treatments for Chagas disease.[1][4] The mechanism of action is thought to involve the generation of reactive oxygen species, leading to apoptosis in the parasite.[4]
Given the structural similarities, it is plausible that this compound could serve as a valuable intermediate or starting material for the synthesis of novel therapeutic agents.[5] Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate its specific biological targets and potential therapeutic utility.
Signaling Pathways
Due to the lack of specific biological activity data for this compound, there are no established signaling pathways to be visualized at this time. Future research identifying the molecular targets of this compound will be crucial for mapping its interactions within biological systems.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its specific biological activity remains to be thoroughly investigated, the broader class of indazole derivatives demonstrates significant therapeutic potential. This technical guide provides a solid foundation for researchers to synthesize and further explore the properties and potential applications of this molecule. The detailed synthesis protocol and compiled data are intended to facilitate future research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.
Safety Information
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Molecular structure and weight of "Methyl 5-nitro-1H-indazole-3-carboxylate"
An In-depth Technical Guide to Methyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest in pharmaceutical and agrochemical research.
Molecular Properties and Structure
This compound is a stable, solid organic compound.[1][2] Its unique molecular architecture, featuring an indazole core functionalized with a nitro group and a methyl ester, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₄ | [1][3] |
| Molecular Weight | 221.17 g/mol | [3][4] |
| CAS Number | 78155-75-6 | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| InChI | InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | [1] |
| InChIKey | TUUGVBZYZYAHPC-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Nitro-1H-indazole-3-carboxylic Acid Methyl Ester | [1] |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.
Experimental Protocols
The following section details a common laboratory procedure for the synthesis of this compound.
Synthesis of this compound
This protocol is based on the esterification of 5-nitroindazole-3-carboxylic acid.
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
A reaction mixture of 8 g (38.64 mmol) of 5-nitroindazole-3-carboxylic acid in 80 cm³ of methanol is prepared.[3]
-
Concentrated sulfuric acid (19.323 mmol) is added dropwise to the mixture over a period of 30 minutes, ensuring the temperature is maintained below 10°C.[3]
-
The reaction mixture is then refluxed for 6 hours.[3]
-
After reflux, the mixture is cooled to room temperature.[3]
-
The cooled reaction mass is poured into crushed ice, which will cause the product to precipitate.[3]
-
The precipitate is collected by filtration.[3]
-
The crude product is purified by recrystallization from ethanol to yield the final product as a yellow solid.[3]
Expected Yield: Approximately 64% (5.45 g).[3]
Synthesis Workflow
The synthesis process can be visualized as a sequential workflow, illustrated by the following diagram.
This guide provides foundational technical information for professionals working with this compound. For further details on handling, safety, and specific applications, consulting the primary literature and safety data sheets is recommended.
References
Technical Guide: Spectroscopic Profile of Methyl 5-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-nitro-1H-indazole-3-carboxylate (CAS No: 78155-75-6).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines data from closely related analogs with predicted values to offer a robust characterization profile. The methodologies for synthesis and spectroscopic analysis are also detailed.
Compound Information:
Molecular Structure and Numbering
The standard numbering scheme for the indazole ring is used for the assignment of spectroscopic signals.
Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for the title compound.
Table 1: ¹H NMR Data (Predicted)
Solvent: DMSO-d₆, Reference: TMS
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~14.7 | br s | - | N1-H | Expected to be a broad singlet due to quadrupole broadening and exchange. Position is highly dependent on concentration and solvent. Based on analog data.[5] |
| ~8.90 | d | J ≈ 2.0 | H4 | Doublet due to coupling with H6. Shifted downfield by the anisotropic effect of the nitro group. Based on analog data.[5] |
| ~8.30 | dd | J ≈ 9.0, 2.0 | H6 | Doublet of doublets due to coupling with H7 and H4. Based on analog data.[5] |
| ~7.90 | d | J ≈ 9.0 | H7 | Doublet due to coupling with H6. Based on analog data.[5] |
| ~3.95 | s | - | -OCH₃ | A singlet corresponding to the three protons of the methyl ester group. Predicted based on typical values for methyl esters. |
Table 2: ¹³C NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~163.0 | C=O | Predicted chemical shift for an ester carbonyl carbon. |
| ~145.5 | C5 | Carbon bearing the nitro group. Based on analog data.[5] |
| ~144.0 | C7a | Bridgehead carbon. Based on analog data.[5] |
| ~143.2 | C3 | Carbon attached to the carboxylate group. Based on analog data.[5] |
| ~122.5 | C6 | Aromatic CH. Based on analog data.[5] |
| ~119.5 | C4 | Aromatic CH, significantly influenced by the adjacent nitro group. Based on analog data.[5] |
| ~118.0 | C3a | Bridgehead carbon. Based on analog data.[5] |
| ~112.5 | C7 | Aromatic CH. Based on analog data.[5] |
| ~52.5 | -OCH₃ | Methyl carbon of the ester group. Predicted based on typical values. |
Table 3: Infrared (IR) Spectroscopy Data
Data based on the structurally similar 5-nitro-1H-indazole-3-carboxaldehyde.[5]
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3330 | N-H Stretch | Indazole N-H bond |
| ~1720-1700 | C=O Stretch | Ester carbonyl |
| ~1520 | N-O Asymmetric Str | Nitro group (NO₂) |
| ~1340 | N-O Symmetric Str | Nitro group (NO₂) |
| ~1250 | C-O Stretch | Ester C-O bond |
| ~1445 | C=C Stretch | Aromatic ring |
Table 4: Mass Spectrometry (MS) Data
Predicted for C₉H₇N₃O₄, Exact Mass: 221.0437
| m/z (Da) | Adduct/Fragment | Notes |
| 222.0510 | [M+H]⁺ | Protonated molecular ion, expected in ESI+ mode. Predicted value.[6] |
| 244.0329 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI+ mode. Predicted value.[6] |
| 221.0437 | [M]⁺˙ | Molecular ion, expected in EI mode. |
| 220.0364 | [M-H]⁻ | Deprotonated molecular ion, expected in ESI- mode. Predicted value.[6] |
Experimental Protocols
Synthesis of this compound[1]
-
Reaction Setup: 8 g (38.64 mmol) of 5-Nitroindazole-3-carboxylic acid is suspended in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: The mixture is cooled to below 10 °C in an ice bath. Concentrated sulfuric acid (19.323 mmol) is added dropwise over 30 minutes, ensuring the temperature remains low.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained for 6 hours.
-
Work-up: The reaction is cooled to room temperature and then poured over crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration. The crude product is then recrystallized from ethanol to yield the pure this compound as a yellow solid.[1]
Spectroscopic Analysis Protocols
The following are generalized protocols based on methods used for similar indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: A sample of ~5-10 mg is dissolved in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64 depending on the sample concentration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe different adducts.
Logical Workflow: Synthesis to Characterization
The diagram below illustrates the logical flow from the synthesis of the compound to its structural confirmation using various spectroscopic techniques.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 78155-75-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. PubChemLite - 1-methyl-5-nitro-1h-indazole-3-carboxylic acid (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Methyl 5-nitro-1H-indazole-3-carboxylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Methyl 5-nitro-1H-indazole-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining its solubility in common laboratory solvents. The predicted solubility based on the compound's chemical structure is also discussed.
Compound Profile: this compound
-
Chemical Formula: C₉H₇N₃O₄[1]
-
Molecular Weight: 221.17 g/mol [1]
-
Appearance: Expected to be a solid.[2]
-
Structure: The molecule contains a polar indazole ring system, a nitro group which is strongly electron-withdrawing, and a methyl ester group. The presence of these functional groups will govern its solubility behavior. The methyl ester functional group may enhance reactivity and solubility.[3]
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," the solubility of an organic compound is determined by its polarity relative to the solvent.[4] The structure of this compound suggests a degree of polarity. The following table outlines the predicted qualitative solubility in a range of common laboratory solvents. It is important to note that these are predictions and must be confirmed through experimental validation.
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-H and polar functional groups may allow for some interaction with protic solvents. However, the overall aromatic system may limit high solubility in water. A synthesis method notes recrystallization from ethanol, suggesting at least moderate solubility in this solvent at elevated temperatures.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | The polar nature of the compound suggests it will be soluble in polar aprotic solvents which can solvate the molecule without hydrogen bonding to the same extent as protic solvents. A similar compound, 1-Methyl-1H-indazole-3-carboxylic acid, is reported to be highly soluble in DMSO.[5] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the nitro and ester groups is likely to make the compound poorly soluble in non-polar solvents. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH, 5% NaHCO₃ | Likely insoluble in acid, potentially soluble in strong base | The indazole N-H is weakly acidic and may be deprotonated by a strong base like NaOH, forming a more soluble salt. It is unlikely to be basic enough to dissolve in 5% HCl. The acidity is likely not high enough for dissolution in a weak base like NaHCO₃.[6][7][8] |
Experimental Protocol for Solubility Determination
The following protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of this compound.
3.1. Materials and Equipment
-
This compound
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
A range of solvents:
-
Deionized Water
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
Hexane
-
Toluene
-
Diethyl Ether
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
3.2. Qualitative Solubility Testing Workflow
This workflow provides a systematic approach to classify the compound's solubility.[6][7][8]
Caption: A logical workflow for the qualitative solubility testing of an organic compound.
3.3. Experimental Procedure
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry test tube or vial.[6]
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 100 µL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).[4]
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that volume of solvent.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).
-
Classification:
-
Soluble: If the compound dissolves completely.
-
Partially Soluble: If some, but not all, of the compound dissolves.
-
Insoluble: If no significant amount of the compound dissolves.
-
-
Record Keeping: Meticulously record the amount of solute, the volume of solvent added at each step, and the final solubility classification for each solvent tested.
3.4. Semi-Quantitative Solubility Determination
To obtain a more quantitative measure of solubility (e.g., in mg/mL), a saturation method can be employed:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure or gentle heating.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))
Data Presentation
All experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
Table 1: Experimental Solubility of this compound
| Solvent | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Semi-Quantitative Solubility (mg/mL) at [Temperature] °C | Observations |
| Water | |||
| Ethanol | |||
| Methanol | |||
| DMSO | |||
| DMF | |||
| Acetone | |||
| Acetonitrile | |||
| Hexane | |||
| Toluene | |||
| Diethyl Ether | |||
| 5% NaOH | |||
| 5% NaHCO₃ | |||
| 5% HCl | |||
| conc. H₂SO₄ |
Conclusion
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. chem.ws [chem.ws]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
Discovery and history of indazole-3-carboxylate synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Indazole-3-carboxylates
Introduction
Indazole-3-carboxylates and their derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. As bioisosteres of indoles, these aromatic heterocyclic compounds are integral to a wide array of pharmacologically active molecules, including anti-inflammatory agents, anti-cancer drugs, and potent receptor antagonists.[1][2][3] The journey to synthesize this privileged structure has evolved significantly, moving from classical, often harsh and low-yielding methods to highly efficient, selective, and scalable modern protocols. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for indazole-3-carboxylates, aimed at researchers, scientists, and professionals in drug development.
Chapter 1: The Classical Era - Foundational Syntheses
The history of indazole synthesis begins with the pioneering work of German chemist Emil Fischer, who first defined the indazole ring system in the late 19th century.[1] His early work, while not directly producing 3-carboxylates, laid the essential groundwork by exploring the reactions of hydrazines, which are fundamental to many classical and modern synthetic routes.[1][4][5]
The Japp-Klingemann Reaction
One of the most significant classical routes is the Japp-Klingemann reaction, first reported in 1887.[6][7] This reaction synthesizes hydrazones from the coupling of aryl diazonium salts with β-keto-esters or β-keto-acids.[6][7] The resulting arylhydrazone can then undergo acid-catalyzed cyclization, in a manner analogous to the Fischer indole synthesis, to form the indazole ring.[6][8] While versatile, this method is often a multi-step process and can be limited by the stability of the diazonium salts and the conditions required for cyclization.[9]
Synthesis from Isatin Precursors
Another established classical method involves the use of isatins (indole-1H-2,3-diones). This route typically begins with the hydrolysis of isatin using a strong base like sodium hydroxide, followed by a reaction cascade that ultimately yields the indazole-3-carboxylic acid.[10] While effective, this pathway can require harsh conditions and may not be suitable for substrates with sensitive functional groups.
Chapter 2: The Modern Era - Efficiency and Directness
The late 20th and early 21st centuries witnessed a paradigm shift in indazole synthesis, driven by the demand for greater efficiency, functional group tolerance, and scalability in drug discovery programs.
[3+2] Cycloaddition of Arynes and Diazo Compounds
Arguably the most impactful modern strategy for the direct synthesis of indazole-3-carboxylates is the [3+2] dipolar cycloaddition of arynes with diazo compounds.[11] In a typical procedure, an aryne precursor, such as 2-(trimethylsilyl)phenyl triflate, is treated with a fluoride source (e.g., CsF or TBAF) to generate the highly reactive benzyne intermediate in situ.[11][12] This intermediate is immediately trapped by a diazo compound, like ethyl diazoacetate, to directly afford the ethyl 1H-indazole-3-carboxylate product in high yields.[12] This method is characterized by its mild reaction conditions, operational simplicity, and broad substrate scope, making it a preferred route in many discovery laboratories.[11][13]
Transition-Metal-Catalyzed Annulation
The advent of transition-metal catalysis has opened new avenues for constructing the indazole core through C-H activation and cross-coupling strategies.[14]
-
Rhodium (Rh)-Catalyzed Synthesis: Rh(III)-catalyzed C-H activation and annulation of azobenzenes or azoxy compounds with diazoesters provides a powerful method for synthesizing 2H-indazoles.[15][16]
-
Palladium (Pd) and Copper (Cu)-Catalyzed Reactions: Palladium and copper catalysts are widely used for C-N bond formation. Methods have been developed involving the coupling of 2-halobenzonitriles with hydrazines or the palladium-catalyzed arylation of benzophenone hydrazone followed by an acid-mediated deprotection and cyclization sequence.[11][17]
The Davis-Beirut Reaction
While primarily a route to 2H-indazoles, the Davis-Beirut reaction is a noteworthy modern advancement. It is a robust, redox-neutral, and often metal-free method that proceeds via an N-N bond-forming heterocyclization of a key nitroso imine intermediate.[18][19] This reaction is valued for its use of inexpensive starting materials and its reliability in forming the 2H-indazole core, which can be a precursor to other functionalized indazoles.[18][20]
Chapter 3: Quantitative Data Summary
The following tables summarize quantitative data for key synthetic methodologies, allowing for a direct comparison of their efficiency and conditions.
Table 1: Comparison of Key Synthetic Routes to Indazole-3-Carboxylates
| Method | Key Reagents | Typical Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | 2-(TMS)aryl triflate, Ethyl diazoacetate, CsF | Acetonitrile | Room Temp | 82-95% | [11][12] |
| Japp-Klingemann | Aryl diazonium salt, β-keto-ester, Base | Ethanol/Water | 0°C to Reflux | 60-85% | [8][9] |
| From Isatin | Isatin, NaOH, NaNO₂, HCl | Water | 0°C to 100°C | Variable, often lower | [10] |
| Direct N1-Alkylation | Indazole-3-carboxylic acid, NaH, Alkyl halide | DMF | Room Temp | 51-96% |[21][22] |
Chapter 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition[12]
This procedure is adapted from the verified protocol published in Organic Syntheses.
-
Reagents and Setup:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq.)
-
Cesium fluoride (CsF) (2.2 eq.)
-
Ethyl diazoacetate (1.1 eq.)
-
Anhydrous acetonitrile (MeCN)
-
An oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the flask, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and anhydrous acetonitrile.
-
Add cesium fluoride to the solution and stir the resulting suspension.
-
Slowly add ethyl diazoacetate to the mixture via syringe over 5-10 minutes.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexanes/EtOAc gradient) to afford the pure ethyl 1H-indazole-3-carboxylate as an off-white solid. Expected Yield: ~82% .
-
Protocol 4.2: Scalable Diazonium-Free Synthesis of Indazole-3-carboxylic acid[10]
This protocol is based on a scalable method described in patent literature, avoiding potentially hazardous diazonium intermediates.
-
Step A: Synthesis of Benzaldehyde Phenylhydrazone:
-
Combine phenylhydrazine (1.0 eq.) and benzaldehyde (1.0 eq.) in an appropriate solvent. This reaction is often rapid and exothermic.
-
-
Step B: Cyclization to Intermediate:
-
The resulting benzaldehyde phenylhydrazone is subjected to cyclization conditions detailed in the patent, which may involve specific reagents and heating to form a key intermediate.
-
-
Step C: Oxidation and Hydrolysis:
-
The intermediate is then oxidized and subsequently hydrolyzed under basic conditions (e.g., NaOH) to yield the final indazole-3-carboxylic acid product.
-
The product is isolated by acidification of the aqueous solution, causing precipitation, followed by filtration and drying.
-
Protocol 4.3: N-Alkylation and Amidation of the Indazole Core[2][21][23]
This two-step process is fundamental for creating libraries of drug candidates.
-
Step A: N1-Alkylation of Indazole-3-carboxylic acid:
-
To a stirred suspension of sodium hydride (NaH, 3.0 eq.) in anhydrous DMF at room temperature, add indazole-3-carboxylic acid (1.0 eq.).
-
Stir for 30 minutes, then add the desired alkyl bromide (1.3 eq.).
-
Continue stirring at room temperature for 3-21 hours until the starting material is consumed (monitored by LC-MS). This selectively yields the N1-alkylated product.
-
-
Step B: Amide Coupling:
-
To a solution of the N1-alkylated indazole-3-carboxylic acid (1.0 eq.) in DMF, add a coupling agent like HOBt (1.2 eq.) and EDC·HCl (1.2 eq.), followed by a base such as triethylamine (TEA, 3.0 eq.).
-
Stir for 15 minutes, then add the desired primary or secondary amine (1.0 eq.).
-
Stir the reaction at room temperature for 4-24 hours.
-
Work-up by pouring the mixture into water, extracting with an organic solvent (e.g., EtOAc), washing with aqueous acid and base, drying, and concentrating. Purify by column chromatography.
-
Chapter 5: Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical evolution and workflows of indazole-3-carboxylate synthesis.
Conclusion
The synthesis of indazole-3-carboxylates has progressed from foundational, multi-step classical reactions to elegant and highly efficient modern strategies. The development of methods like the [3+2] cycloaddition of arynes and various transition-metal-catalyzed annulations has been transformative, providing chemists with direct access to this vital heterocyclic core under mild conditions. These advancements have significantly accelerated the discovery and development of new therapeutics, cementing the role of the indazole scaffold in medicinal chemistry. Future innovations will likely focus on further increasing sustainability, reducing catalyst loading, and expanding the scope to include even more complex and diverse molecular architectures.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 20. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
Navigating the Risks: A Technical Guide to the Safe Handling of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Nitroaromatic compounds are a cornerstone of modern chemistry, finding applications in pharmaceuticals, materials science, and numerous other research and development areas. However, their inherent chemical properties, which make them valuable synthetic intermediates, also present significant safety challenges. This technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with these energetic and often toxic molecules. Adherence to these guidelines is paramount to ensuring a safe laboratory environment.
Understanding the Hazards of Nitroaromatic Compounds
Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. This functional group profoundly influences the molecule's reactivity, stability, and toxicity.
1.1. Toxicity and Health Hazards
Many nitroaromatic compounds are known to be toxic, with potential for mutagenic and carcinogenic effects.[1][2][3] The electron-withdrawing nature of the nitro group can lead to the formation of reactive intermediates upon metabolic activation, which can damage DNA and other cellular macromolecules.[1] The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these chemicals.[1]
Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[4][5] Chronic exposure, even at low levels, can lead to more severe health consequences. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is a critical aspect of safe handling.
Table 1: Selected Nitroaromatic Compound Toxicity Data
| Compound | CAS Number | LD50 (Oral, Rat) | Key Health Hazards |
| Nitrobenzene | 98-95-3 | 600 mg/kg | Toxic, Methemoglobinemia, Carcinogen |
| 2,4-Dinitrotoluene | 121-14-2 | 268 mg/kg | Toxic, Carcinogen, Reproductive Hazard |
| Trinitrotoluene (TNT) | 118-96-7 | 795 mg/kg | Explosive, Toxic |
| Picric Acid | 88-89-1 | 200 mg/kg | Explosive, Toxic, Skin Irritant |
| 3-Nitrobenzaldoxime | 3432-98-0 | Not available | Skin, eye, and respiratory irritant |
Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for specific compounds.
1.2. Physical and Chemical Hazards
A primary concern with many nitroaromatic compounds is their energetic nature, which can lead to explosive decomposition under certain conditions.[2] The presence of multiple nitro groups, particularly in close proximity, increases the likelihood of explosive properties. These compounds can be sensitive to:
-
Heat: Elevated temperatures can initiate exothermic decomposition, potentially leading to a runaway reaction.[6]
-
Shock and Friction: Mechanical impact or friction can provide the activation energy for detonation.[7]
-
Electrostatic Discharge (ESD): Static electricity can be a sufficient ignition source for sensitive compounds.[8]
Furthermore, nitroaromatic compounds can be flammable and may react violently with strong oxidizing or reducing agents.
Risk Assessment and Control Measures
A thorough risk assessment is the foundation of safe laboratory practice. Before working with any nitroaromatic compound, a comprehensive evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.
2.1. The Hierarchy of Controls
The hierarchy of controls provides a systematic approach to mitigating laboratory hazards, from most to least effective:
-
Elimination or Substitution: If possible, substitute a hazardous nitroaromatic compound with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
2.2. Engineering Controls
-
Chemical Fume Hoods: All manipulations of nitroaromatic compounds that may generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood.[4][9]
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure should be used to contain dust.[5]
-
Blast Shields: When working with potentially explosive nitroaromatic compounds, especially on a larger scale or during initial synthesis, the use of a blast shield is essential.[7]
-
Grounding and Bonding: To prevent the buildup of static electricity, ensure all equipment is properly grounded, particularly when transferring flammable solvents.[8]
2.3. Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving nitroaromatic compounds are required. These should cover every step from receipt of the chemical to its final disposal.
-
Training: All personnel must be thoroughly trained on the hazards of the specific nitroaromatic compounds they will be handling and the emergency procedures.[10]
-
Working Alone: Avoid working alone when handling highly hazardous or energetic nitroaromatic compounds.[11]
-
Quantity Limitation: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of an incident.
2.4. Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling nitroaromatic compounds.
Table 2: Recommended Personal Protective Equipment for Handling Nitroaromatic Compounds
| Body Part | Protection | Specifications and Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Goggles are mandatory to protect against splashes.[9] A face shield provides an additional layer of protection, especially when there is a risk of explosion or significant splashing.[5][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double gloving is recommended to provide an extra barrier against contamination.[9] No single glove material protects against all chemicals, so consult a glove compatibility chart.[9] Gloves should be inspected before each use and changed immediately upon contamination.[4][9] |
| Body | Flame-resistant laboratory coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and kept fully buttoned to protect the skin.[9] Avoid synthetic fabrics that can melt or burn easily.[9] |
| Respiratory | NIOSH-approved respirator (as needed) | A respirator (e.g., N95 for particulates or a cartridge respirator for vapors) should be used when engineering controls are insufficient or during spill cleanup.[4][5] A proper fit test is required before use.[12] |
| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[9][13] |
Experimental Protocols and Safe Handling Procedures
3.1. General Handling and Storage
-
Receipt and Inspection: Upon receipt, inspect the container for any damage.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store nitroaromatic compounds in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.[4] Segregate them based on their hazard class.[14] Potentially explosive compounds should be stored in a designated, locked cabinet.
-
Transportation: When transporting within the laboratory, use a secondary container.
3.2. Experimental Workflow for a Typical Synthesis Involving a Nitroaromatic Compound
Caption: A logical workflow for a typical synthesis involving a nitroaromatic compound.
3.3. Protocol for Stability Testing of a Novel Nitroaromatic Compound
Stability testing is crucial to understand how a nitroaromatic compound's quality varies over time under the influence of environmental factors.[15]
Objective: To evaluate the stability of a new nitroaromatic compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.
Materials:
-
The novel nitroaromatic compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Stability chambers or ovens
-
Photostability chamber
-
Validated HPLC method for purity and degradation product analysis
Methodology:
-
Sample Preparation: Prepare multiple, accurately weighed samples of the nitroaromatic compound in appropriate containers (e.g., amber glass vials).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[16]
-
Photolytic Degradation: Expose the compound (both solid and in solution) to a controlled source of UV and visible light in a photostability chamber.[16]
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48 hours for hydrolytic and oxidative studies; longer intervals for thermal and photolytic studies).
-
Analysis: Analyze the samples using a validated HPLC method to determine the purity of the parent compound and to detect and quantify any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Emergency Procedures
4.1. Spill Management
In the event of a spill, immediate and appropriate action is required.
Caption: A decision-making workflow for responding to a chemical spill.
4.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing nitroaromatic compounds must be treated as hazardous waste.[5]
-
Containerization: Collect waste in compatible, properly labeled, and sealed containers.[17] Do not mix incompatible waste streams. For example, never mix oxidizing acids with organic waste.[18]
-
Segregation:
-
Disposal: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance and to arrange for waste pickup.[19] Under no circumstances should nitroaromatic compounds be disposed of down the drain.[13][20]
By understanding the inherent hazards, implementing robust control measures, and adhering to safe work practices, researchers can handle nitroaromatic compounds responsibly and minimize the risks to themselves and their colleagues. Always prioritize safety and consult the relevant Safety Data Sheets and institutional guidelines before commencing any work.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dsiac.dtic.mil [dsiac.dtic.mil]
- 8. uah.edu [uah.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pppmag.com [pppmag.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. globalresearchchem.com [globalresearchchem.com]
- 15. Stability testing protocols | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
- 17. nswai.org [nswai.org]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. case.edu [case.edu]
Methodological & Application
Application Notes and Protocols: Esterification of 5-Nitro-1H-indazole-3-carboxylic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 5-nitro-1H-indazole-3-carboxylic acid to its methyl ester, methyl 5-nitro-1H-indazole-3-carboxylate, is a crucial transformation in synthetic organic chemistry. The resulting compound serves as a key intermediate in the synthesis of various biologically active molecules and is of significant interest in pharmaceutical research and drug development.[1] This document provides a detailed protocol for this Fischer esterification reaction, outlining the necessary reagents, conditions, and work-up procedures.[2][3][4][5][6]
Reaction Scheme
The reaction involves treating 5-nitro-1H-indazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the corresponding methyl ester and water.[2][3][7]
Chemical Equation:
5-nitro-1H-indazole-3-carboxylic acid + Methanol --(H₂SO₄)--> this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative data for the esterification of 5-nitro-1H-indazole-3-carboxylic acid with methanol.[7]
| Parameter | Value |
| Reactants | |
| 5-Nitro-1H-indazole-3-carboxylic acid | 8 g (38.64 mmol) |
| Methanol | 80 cm³ |
| Catalyst | |
| Concentrated Sulfuric Acid (H₂SO₄) | 19.323 mmol |
| Reaction Conditions | |
| Initial Temperature | Below 10 °C (during H₂SO₄ addition) |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Product Information | |
| Product Name | This compound |
| CAS Number | 78155-75-6 |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Yield | 64% (5.45 g) |
| Physical Appearance | Yellow solid |
| Melting Point | 234-236 °C |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[7]
Materials and Reagents:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol (for recrystallization)
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 8 g (38.64 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol.
-
Catalyst Addition: Cool the reaction mixture to below 10 °C using an ice bath. Add concentrated sulfuric acid (19.323 mmol) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux. Continue refluxing for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mass into a beaker containing crushed ice.
-
A precipitate of the crude product will form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford the pure this compound.
-
-
Drying and Characterization:
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) if required.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for Fischer esterification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application of Methyl 5-nitro-1H-indazole-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The presence of the nitro group at the 5-position and the methyl ester at the 3-position of the indazole scaffold provides strategic points for chemical modification, enabling the development of potent therapeutic agents. This document provides a comprehensive overview of its application, focusing on the synthesis of derivatives targeting infectious diseases and cancer, along with detailed experimental protocols and quantitative biological data.
Derivatives of the 5-nitroindazole core have demonstrated significant efficacy against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species (responsible for leishmaniasis).[1][2] The mechanism of action for these antiprotozoal agents is believed to involve the enzymatic reduction of the nitro group by parasite-specific nitroreductases, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent oxidative stress within the parasite.[3][4]
Furthermore, the indazole scaffold is a well-established pharmacophore in oncology. Specifically, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of cell proliferation, survival, and migration.[5] Dysregulation of the PAK1 signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[6][7]
These application notes provide detailed synthetic and biological evaluation protocols to guide researchers in the utilization of this compound for the discovery and development of novel therapeutic agents.
Data Presentation
Antiprotozoal Activity of 5-Nitroindazole Derivatives
The following tables summarize the in vitro activity of various 5-nitroindazole derivatives against Trypanosoma cruzi and Leishmania species, as well as their cytotoxicity against mammalian cell lines.
Table 1: In Vitro Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi
| Compound ID | Modification from Core Scaffold | T. cruzi form | IC50 (µM) | Reference Drug (Benznidazole) IC50 (µM) | Selectivity Index (SI) |
| 16 | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 0.49 | >10 | >487.80 |
| Intracellular Amastigotes | 0.41[8] | 0.57[9] | |||
| 24 | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 5.75 | >10 | - |
| Intracellular Amastigotes | 1.17[8] | 0.57[9] | |||
| 11 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >12.41 to >256 |
| 12 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >246.15 |
| Intracellular Amastigotes | <7 | 0.57[9] | |||
| 14 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >12.41 to >256 |
| 17 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >188.23 |
| Intracellular Amastigotes | <7 | 0.57[9] | |||
| 5a | 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 ± 0.3 | - | > Nifurtimox |
| Trypomastigotes | 5.4 ± 1.0[3] |
Table 2: In Vitro Activity of 5-Nitroindazole Derivatives against Leishmania Species
| Compound ID | Modification from Core Scaffold | Leishmania Species | Parasite Stage | IC50 (µM) | CC50 (µM) (Mouse Macrophages) | Selectivity Index (SI) |
| VATR131 | 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigotes | 0.46 ± 0.01 | >402.6 | 875[2] |
| NV6 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |
| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||
| L. mexicana | Amastigotes | ≤ 5 | - | > 10 | ||
| NV8 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |
| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||
| L. mexicana | Amastigotes | ≤ 5 | - | > 10 | ||
| NV9 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |
| NV10 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |
| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||
| NV16 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |
Anticancer Activity of 1H-Indazole-3-carboxamide Derivatives
Table 3: In Vitro PAK1 Kinase Inhibitory Activity
| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) |
| Pak1-IN-1 | 1H-indazole-3-carboxamide derivative | PAK1 | 9.8[5] |
| NVS-PAK1-1 | 1H-indazole-3-carboxamide derivative | PAK1 | 5 |
| PAK2 | - |
Experimental Protocols
Synthesis of this compound
This protocol describes the esterification of 5-Nitroindazole-3-carboxylic acid to yield the title compound.
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (EtOH)
Procedure:
-
To a reaction mixture of 8 g (38.64 mmol) of 5-Nitroindazole-3-carboxylic acid in 80 cm³ of methanol, add concentrated H₂SO₄ (19.323 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 10°C.[10]
-
Reflux the reaction mixture for 6 hours.[10]
-
Cool the reaction mass to room temperature.
-
Pour the cooled reaction mixture into crushed ice.[10]
-
Filter the resulting precipitate and recrystallize from ethanol to afford this compound as a yellow solid.[10]
In Vitro Assay against Trypanosoma cruzi Intracellular Amastigotes
This protocol is for determining the 50% inhibitory concentration (IC50) of test compounds against the intracellular replicative form of T. cruzi.
Materials:
-
Vero cells
-
T. cruzi trypomastigotes (e.g., CL tdTomato strain)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Benznidazole (positive control)
-
96-well black, clear-bottom imaging plates
-
Phosphate Buffered Saline (PBS)
-
4% Formaldehyde or Paraformaldehyde
-
DAPI or Hoechst stain
-
High-content imaging system
Procedure:
-
Host Cell Seeding: Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[11]
-
Infection: Infect the Vero cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1.[11][12]
-
Incubate the infected plates for 2 hours at 37°C and 5% CO₂.
-
Wash the wells twice with PBS to remove non-internalized parasites.[11]
-
Add fresh DMEM with 2% FBS and incubate for 48 hours to allow for the transformation of trypomastigotes into amastigotes.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds and benznidazole in DMEM with 2% FBS (final DMSO concentration ≤ 0.5%).
-
Add the compound dilutions to the infected cells and incubate for an additional 72-96 hours.
-
Imaging and Analysis:
-
Wash the wells with PBS.[11]
-
Fix the cells with 4% formaldehyde for 20 minutes.[11]
-
Wash with PBS and stain the nuclei with DAPI or Hoechst.[11]
-
Acquire images using a high-content imaging system.[11]
-
Quantify the number of intracellular amastigotes per host cell using image analysis software.[11]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[3]
-
In Vitro Assay against Leishmania Intracellular Amastigotes
This protocol is for determining the efficacy of test compounds against the intracellular amastigote form of Leishmania.
Materials:
-
Mouse peritoneal macrophages
-
Leishmania promastigotes (e.g., L. amazonensis)
-
RPMI-1640 medium
-
24-well culture plates with coverslips
-
Test compounds
-
Amphotericin B (positive control)
-
PBS
-
Giemsa stain
-
Light microscope
Procedure:
-
Macrophage Seeding: Seed mouse peritoneal macrophages (10⁶ cells/mL) in 24-well plates with coverslips and incubate for 2 hours at 33°C and 5% CO₂ to allow for adherence.[2]
-
Infection: Infect the macrophage monolayer with Leishmania promastigotes.
-
After 2 hours, wash the monolayer with PBS to remove non-adherent parasites.[2]
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds or Amphotericin B.
-
Incubate for a specified period (e.g., 72 hours).
-
Staining and Analysis:
-
Fix the coverslips.
-
Stain with Giemsa.
-
Determine the percentage of infected macrophages and the mean number of amastigotes per macrophage by light microscopy.
-
Calculate the IC50 value.
-
PAK1 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to measure the inhibition of PAK1 activity.
Materials:
-
Recombinant PAK1 enzyme
-
PAKtide (substrate)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).[13]
-
Add 2 µl of PAK1 enzyme solution.[13]
-
Add 2 µl of a substrate/ATP mixture.[13]
-
Incubate at room temperature for 60 minutes.[13]
-
ADP Detection:
-
Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for 5-nitroindazole derivatives in protozoan parasites.
Caption: Simplified PAK1 signaling pathway and its inhibition by 1H-indazole-3-carboxamide derivatives.
Caption: General experimental workflow for the screening of anti-protozoal 5-nitroindazole derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. promega.com [promega.com]
The Strategic Utility of Methyl 5-nitro-1H-indazole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol Guide for Researchers in Drug Discovery
Introduction: Methyl 5-nitro-1H-indazole-3-carboxylate serves as a pivotal starting material and key intermediate in the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, including the indazole core—a known pharmacophore that mimics the purine scaffold of ATP—and the strategically placed nitro and carboxylate groups, offer medicinal chemists a versatile platform for molecular elaboration. The nitro group can be readily reduced to an amine, providing a vector for a variety of coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation. This application note provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its conversion into advanced kinase inhibitor scaffolds.
Synthetic Pathways and Key Transformations
The journey from this compound to a potent kinase inhibitor typically involves a series of fundamental organic transformations. The general synthetic workflow allows for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols: Derivatization of Methyl 5-nitro-1H-indazole-3-carboxylate at the N1 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Methyl 5-nitro-1H-indazole-3-carboxylate at the N1 position. This key intermediate is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents, including those with potential antitrypanosomal, trichomonacidal, and antineoplastic activities.[1] The following sections detail synthetic methodologies, present quantitative data for representative reactions, and visualize the experimental workflows.
Introduction
This compound is a versatile building block in drug discovery. The presence of the nitro group at the 5-position can influence the biological activity of the resulting compounds.[2] Derivatization at the N1 position of the indazole ring is a common strategy to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds. This document outlines protocols for N1-alkylation and provides a general framework for N1-arylation, two key transformations for diversifying this scaffold.
Data Presentation
The following tables summarize quantitative data for representative N1-alkylation reactions of indazole derivatives. While specific data for this compound is limited in the public domain, the presented data from closely related structures provides a strong predictive basis for reaction outcomes.
Table 1: N1-Alkylation of Indazole-3-carboxylate Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Reaction Conditions | Yield (%) of N1-isomer | Reference |
| Methyl 1H-indazole-3-carboxylate | Alkyl Bromide | NaH / THF | 0 °C to RT, 16-24 h | >99 (regioselectivity) | Keating and Alam (2021) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ / Dioxane | RT to 50 °C, 2 h | High | Benchchem Protocol |
| 5-Nitro-1H-indazole | ω-(Dialkylamino)alkyl chloride | NaH / DMF | Not specified | Good | [1] |
Note: Yields are reported for the isolated N1-isomer. Regioselectivity is highly dependent on the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride
This protocol is adapted from established methods for the N1-alkylation of indazole-3-carboxylates and is expected to be highly regioselective for the N1 position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material (concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N1-alkylated product.
Protocol 2: General Procedure for N1-Arylation (Ullmann-type Coupling)
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, a diamine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N1-arylated product.
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization methods.
Caption: Workflow for N1-Alkylation of this compound.
Caption: General Workflow for N1-Arylation via Ullmann Coupling.
References
Application Note: Synthesis of 5-Nitro-1H-indazole-3-carboxamides from Methyl 5-nitro-1H-indazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] Specifically, 5-nitro-1H-indazole-3-carboxamides are key pharmacophores found in compounds developed for various therapeutic areas, including oncology and infectious diseases.[1][3][4] The synthesis of these amides is a critical step in the development of new chemical entities. This document provides a detailed protocol for the conversion of Methyl 5-nitro-1H-indazole-3-carboxylate into its corresponding amide derivatives through reaction with various primary and secondary amines. The primary method involves a two-step, one-pot procedure: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Applications of Indazole-3-Carboxamides
Indazole-3-carboxamide derivatives are integral to the discovery of novel therapeutics due to their diverse biological activities. They have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5] Furthermore, their utility extends to acting as anti-migratory and anti-invasive agents in cancer models, antibacterial and antifungal agents, and antagonists for serotonin receptors.[1][5][6]
Figure 1: Key therapeutic applications of 5-Nitro-1H-indazole-3-carboxamide derivatives.
Experimental Protocols
The conversion of this compound to various amides is most efficiently achieved by first hydrolyzing the ester to the carboxylic acid, which is then activated and coupled with the desired amine. This method avoids the high temperatures often required for direct aminolysis of the ester and is compatible with a broader range of amines.
Protocol 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Acidification: After completion, cool the mixture in an ice bath and acidify to a pH of 2-3 using a dilute acid like 1N HCl.
-
Isolation: The resulting precipitate, 5-nitro-1H-indazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.
Protocol 2: Amide Coupling with Amines
This protocol is adapted from general procedures for synthesizing 1H-indazole-3-carboxamides.[6][7]
-
Activation: To a solution of 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add a coupling agent such as 1-Hydroxybenzotriazole (HOBT) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq).
-
Base Addition: Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.
-
Stirring: Stir the reaction mixture at room temperature for approximately 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or a mixture of chloroform/methanol).[6]
-
Purification: Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.[6] Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 5-nitro-1H-indazole-3-carboxamide.[6]
Figure 2: General experimental workflow for the synthesis of amides from the methyl ester.
Data Presentation
The following table presents representative data for the synthesis of various 1H-indazole-3-carboxamides, demonstrating the versatility of the amide coupling protocol with different amines. The yields are based on similar syntheses reported in the literature.[6]
| Entry | Amine (R-NH₂) | Product (Amide) | Solvent | Coupling Agents | Yield (%) |
| 1 | Benzylamine | N-benzyl-5-nitro-1H-indazole-3-carboxamide | DMF | HOBT, EDC.HCl | ~85-95 |
| 2 | Aniline | 5-nitro-N-phenyl-1H-indazole-3-carboxamide | DMF | HOBT, EDC.HCl | ~80-90 |
| 3 | Morpholine | (5-nitro-1H-indazol-3-yl)(morpholino)methanone | DMF | HOBT, EDC.HCl | ~88-96 |
| 4 | 2-(Pyrrolidin-1-yl)ethan-1-amine | 5-nitro-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | DMF | HOBT, EDC.HCl | ~75-85 |
| 5 | Cyclohexylamine | N-cyclohexyl-5-nitro-1H-indazole-3-carboxamide | DMF | HOBT, EDC.HCl | ~90-98 |
Table 1: Representative examples of 5-nitro-1H-indazole-3-carboxamide synthesis.
The reaction of this compound with amines provides a reliable and versatile route to synthesize a library of 5-nitro-1H-indazole-3-carboxamides. The two-step protocol involving ester hydrolysis followed by standard amide coupling is highly efficient and applicable to a wide range of amine nucleophiles. The resulting products are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents in various disease areas, particularly oncology. This application note provides the necessary protocols and background for researchers to successfully synthesize these valuable compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
Purification of Methyl 5-nitro-1H-indazole-3-carboxylate via Recrystallization: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Methyl 5-nitro-1H-indazole-3-carboxylate by recrystallization. This process is a critical step in its synthesis to ensure the high purity required for pharmaceutical research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this compound is essential for accurate biological screening and subsequent drug development activities. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent dissolves the compound to a greater extent at its boiling point and to a much lesser extent at lower temperatures. Upon cooling a saturated solution, the target compound crystallizes, leaving the impurities dissolved in the mother liquor. A published synthesis of this compound specifies ethanol as the recrystallization solvent, yielding a yellow solid with a melting point of 234-236 °C.[1]
Physicochemical Properties and Safety Information
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₄ | [2] |
| Molecular Weight | 221.17 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 234-236 °C | [1] |
| Purity (typical) | >95% | [2] |
Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[4][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and hot surfaces. Use a heating mantle or a steam bath for heating.
Experimental Protocol: Recrystallization from Ethanol
This protocol details the procedure for the purification of this compound using ethanol as the solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice-water bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture to the boiling point of ethanol while stirring to facilitate dissolution.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through them.
-
Quickly pour the hot solution of the compound through the preheated funnel to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Expected Yield and Purity:
Based on the literature, a yield of approximately 64% can be expected after recrystallization from ethanol.[1] The purity of the recrystallized product should be high, with a sharp melting point in the range of 234-236 °C.[1]
Data Presentation
| Parameter | Value |
| Recrystallization Solvent | Ethanol |
| Reported Yield | 64% |
| Melting Point of Purified Product | 234-236 °C |
| Appearance of Purified Product | Yellow solid |
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
Logical Relationship of Recrystallization Steps
The success of the recrystallization process depends on the logical sequence of steps, each designed to address a specific aspect of purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 1-methyl-5-nitro-1h-indazole-3-carboxylic acid (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
Application Note: Scale-up Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate for Preclinical Studies
AN-2025-12-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, scalable, and reproducible protocol for the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds. The described method, a Fischer esterification of 5-Nitroindazole-3-carboxylic acid, is optimized for scale-up to produce material of high purity (>97%) suitable for preclinical research and development. This document includes a step-by-step protocol, scalable reagent tables, safety considerations, and a process workflow diagram.
Introduction
This compound (CAS: 78155-75-6) is a critical building block in medicinal chemistry, most notably as a precursor for the PARP inhibitor Niraparib. The increasing demand for such targeted therapies necessitates robust and scalable synthetic routes to produce key intermediates in sufficient quantity and quality for preclinical and clinical evaluation. The most direct route to this compound is the acid-catalyzed esterification of 5-Nitroindazole-3-carboxylic acid with methanol.[1] This process, while straightforward, requires careful control of reaction conditions, especially during scale-up, to ensure safety, high yield, and consistent product purity. This protocol details a method scaled from a reported lab procedure to a multi-gram synthesis appropriate for preclinical supply.[1]
Reaction Scheme
The synthesis proceeds via a Fischer esterification reaction. The carboxylic acid is protonated by a strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Scalable Experimental Protocol
This protocol is designed for a nominal 100 g scale of the final product, adapted from established laboratory procedures.[1]
3.1 Materials and Equipment
-
Materials:
-
5-Nitroindazole-3-carboxylic acid (≥98% purity)
-
Methanol (ACS grade, anhydrous)
-
Sulfuric Acid (95-98%, concentrated)
-
Ethanol (95% or absolute, for recrystallization)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Jacketed glass reactor (2 L) with overhead mechanical stirrer, thermocouple, and condenser
-
Addition funnel (250 mL)
-
Heating/cooling circulator
-
Large Büchner funnel and filter flask assembly
-
Vacuum oven
-
Standard laboratory glassware and personal protective equipment (PPE)
-
3.2 Synthesis Procedure
-
Reactor Setup: Charge the 2 L jacketed reactor with 5-Nitroindazole-3-carboxylic acid (125 g, 0.60 mol) and Methanol (1.25 L).
-
Cooling: Begin stirring the slurry and cool the reactor contents to 0-5 °C using the circulator.
-
Catalyst Addition: Slowly add concentrated Sulfuric Acid (33 mL, 0.60 mol) dropwise via the addition funnel over a period of 60-90 minutes. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature (20-25 °C). In a separate, appropriately sized container, prepare a slurry of crushed ice and deionized water (2.5 kg ice in 1 L water).
-
Precipitation: Slowly pour the reaction mixture into the stirred ice-water slurry. A yellow solid will precipitate.
-
Filtration: Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Drying (Crude): Dry the crude product under vacuum at 50-60 °C until constant weight.
3.3 Purification by Recrystallization
-
Dissolution: Transfer the crude, dried solid to a suitable flask and add Ethanol (95%). Heat the mixture to reflux with stirring until all the solid dissolves (approx. 15-20 mL of ethanol per gram of crude product).
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Filtration: Filter the purified, pale-yellow crystals and wash the filter cake with a small amount of cold ethanol.
-
Final Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The expected melting point is 234-236 °C.[1]
Data Presentation
Quantitative data for different synthesis scales are summarized below for easy comparison.
Table 1: Reagent and Solvent Quantities for Different Scales
| Reagent/Solvent | Lab Scale (8g SM) | Preclinical Scale (125g SM) | Molar Eq. (to SM) | Purpose |
| 5-Nitroindazole-3-carboxylic Acid | 8.0 g | 125 g | 1.0 | Starting Material |
| Methanol | 80 mL | 1.25 L | ~82 | Reagent & Solvent |
| Conc. Sulfuric Acid (98%) | 2.1 mL | 33 mL | 1.0 | Catalyst |
| Ethanol (for recrystallization) | ~100 mL | ~1.6 L | N/A | Purification Solvent |
Table 2: Process Parameters and Expected Results
| Parameter | Laboratory Scale | Scale-Up for Preclinical |
| Starting Material (SM) | 8.0 g | 125 g |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Reaction Time | 6 hours | 6-8 hours (monitor by HPLC) |
| Expected Yield (Crude) | 70-80% | 70-85% |
| Expected Yield (Purified) | 64%[1] | 65-75% |
| Expected Purity (HPLC) | >95% | >97% |
| Melting Point | 234-236 °C[1] | 234-236 °C |
| Appearance | Yellow solid[1] | Pale-yellow crystalline solid |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Troubleshooting
-
Safety: The addition of concentrated sulfuric acid to methanol is highly exothermic and must be performed slowly with efficient cooling to prevent thermal runaway.[2] All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility. Full personal protective equipment (lab coat, safety glasses, acid-resistant gloves) is mandatory.
-
Incomplete Reaction: If monitoring shows significant starting material after 8 hours, an additional 0.1 molar equivalent of sulfuric acid can be added, or the reflux time can be extended.
-
Low Yield: Significant loss during recrystallization may occur if the solution is not cooled sufficiently or if too much solvent is used. A solvent screen (e.g., Ethanol/Water mixtures) could be performed to optimize recovery.
-
Product Purity: If the purity is below the required specification (>97%), a second recrystallization or purification by column chromatography may be necessary. The presence of impurities can affect downstream reactions and the stability of the final compound.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Nitroindazole (Precursor) | Formation of diazoamino compound as a yellow precipitate.[1] | Add the sodium nitrite solution all at once to the solution of 2-amino-5-nitrotoluene in glacial acetic acid.[1] Ensure the reaction temperature does not rise above 25°C during diazotization.[1] |
| Incomplete diazotization. | Continue stirring for at least 15 minutes after the addition of the nitrite solution to ensure the reaction goes to completion.[1] | |
| Low Yield of this compound | Incomplete esterification of 5-Nitroindazole-3-carboxylic acid. | Ensure the reaction mixture is refluxed for a sufficient time (e.g., 6 hours) to drive the esterification to completion.[2] |
| Loss of product during workup and recrystallization. | After pouring the reaction mass into crushed ice, ensure all the precipitate is collected by filtration.[2] Use a minimal amount of cold ethanol for recrystallization to avoid significant product loss. | |
| Formation of Impurities | Presence of unreacted 5-Nitroindazole-3-carboxylic acid. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup. |
| Formation of N-1 and N-2 alkylated regioisomers during alternative synthetic routes involving alkylation.[3] | The choice of base and solvent can significantly influence the ratio of N-1 and N-2 isomers. A thorough literature search for selective alkylation conditions is recommended if pursuing this route.[3][4] | |
| Decarboxylation of the indazole-3-carboxylic acid starting material under harsh conditions.[3] | Avoid excessively high temperatures or prolonged reaction times, especially when strong bases are used. | |
| Difficulty in Purification | Co-precipitation of impurities with the final product. | A careful recrystallization from a suitable solvent, such as ethanol, is crucial for obtaining a pure product.[2] |
| Difficulty in removing urea byproducts if using carbodiimide coupling agents in alternative amide synthesis routes.[3] | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the dicyclohexylurea (DCU) is largely insoluble and can be removed by filtration.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to obtain this compound?
A1: A common and direct method is the esterification of 5-Nitroindazole-3-carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is typically refluxed for several hours.[2]
Q2: How can I synthesize the precursor, 5-Nitroindazole?
A2: 5-Nitroindazole can be synthesized from 2-amino-5-nitrotoluene via diazotization followed by intramolecular cyclization. This reaction is typically carried out in glacial acetic acid using sodium nitrite.[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters include:
-
Temperature Control: Especially during the diazotization for the precursor synthesis, keeping the temperature below 25°C is critical to avoid the formation of side products.[1]
-
Reaction Time: Sufficient reflux time is necessary for the esterification step to ensure high conversion.[2]
-
Purity of Reagents: Using pure starting materials and reagents is essential to minimize the formation of impurities.
Q4: What are the expected yield and melting point of this compound?
A4: A reported yield for the esterification of 5-Nitroindazole-3-carboxylic acid is around 64%, with the resulting yellow solid having a melting point of 234-236°C.[2]
Q5: Are there any common side reactions to be aware of during indazole synthesis in general?
A5: Yes, common side reactions include the formation of regioisomers (N-1 vs. N-2 substitution) during alkylation steps and the potential for decarboxylation of the carboxylic acid group under harsh conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindazole[1]
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5 L round-bottomed flask equipped with a mechanical stirrer.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Ensure the temperature does not exceed 25°C.
-
Continue stirring for 15 minutes after the addition is complete.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure.
-
Add 200 ml of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pale yellow needles of 5-nitroindazole.
Protocol 2: Synthesis of this compound[2]
-
To a reaction mixture of 8 g (38.64 mmol) of 5-Nitroindazole-3-carboxylic acid in 80 cm³ of methanol, add concentrated H₂SO₄ (19.323 mmol) dropwise over 30 minutes, keeping the temperature below 10°C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mass to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Filter the resulting precipitate.
-
Recrystallize the solid from ethanol to afford this compound as a yellow solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Esterification of 5-Nitroindazole-3-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 5-nitroindazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 5-nitroindazole-3-carboxylic acid?
A1: The most frequently employed method is the Fischer-Speier esterification. This involves reacting 5-nitroindazole-3-carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically with heating.[1][2] The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction towards the formation of the ester.[1]
Q2: What are the primary side products I should be aware of during the esterification of 5-nitroindazole-3-carboxylic acid?
A2: The primary side products of concern are:
-
N-Alkylated Isomers: Formation of N1-alkyl and N2-alkyl-5-nitroindazole-3-carboxylic acid or their corresponding esters. This occurs due to the nucleophilicity of the nitrogen atoms in the indazole ring.[3][4]
-
Decarboxylation Product: 5-Nitroindazole can be formed through the loss of the carboxylic acid group, particularly at elevated temperatures in an acidic medium.[5]
-
Unreacted Starting Material: Incomplete reaction due to the equilibrium nature of the Fischer esterification.[1]
Q3: How can I minimize the formation of N-alkylated side products?
A3: Minimizing N-alkylation involves carefully controlling the reaction conditions. Lower reaction temperatures and the use of a sufficient amount of a strong acid catalyst can favor the O-esterification of the carboxylic acid over the N-alkylation of the indazole ring. The choice of solvent and base can also significantly influence the N1/N2 isomer ratio in related alkylation reactions.[3]
Q4: What conditions favor the decarboxylation of 5-nitroindazole-3-carboxylic acid?
A4: High temperatures and prolonged reaction times in the presence of a strong acid can promote decarboxylation.[5] Monitoring the reaction progress and avoiding excessive heating are crucial to minimize the formation of 5-nitroindazole.
Q5: How can I drive the esterification reaction to completion?
A5: To maximize the yield of the desired ester, you can:
-
Use a large excess of the alcohol, which acts as both a reactant and a solvent.[1]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards products. | Increase the molar excess of the alcohol used. Consider using the alcohol as the solvent.[1] |
| Remove water from the reaction mixture using a Dean-Stark trap or by adding molecular sieves.[2] | |
| Insufficient catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to ensure it has reached completion. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Problem 2: Presence of Significant Amounts of N-Alkylated Side Products
| Possible Cause | Suggested Solution |
| High reaction temperature. | Perform the reaction at the lowest effective temperature to favor O-esterification. |
| Incorrect catalyst or solvent conditions. | While strong acids are needed for esterification, an inappropriate combination with the solvent at high temperatures might promote N-alkylation. Consider screening different acid catalysts (e.g., H₂SO₄ vs. TsOH). |
| Thermodynamic vs. Kinetic Control. | N-alkylation can be favored under certain conditions. Analyze the reaction at different time points to understand the kinetic and thermodynamic product distribution.[4] |
Problem 3: Detection of the Decarboxylation Product (5-Nitroindazole)
| Possible Cause | Suggested Solution |
| Excessive reaction temperature. | Lower the reaction temperature. The activation energy for decarboxylation may be reached at higher temperatures.[5] |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to heat and acid. |
Experimental Protocols
Protocol: Fischer Esterification of 5-Nitroindazole-3-Carboxylic Acid with Ethanol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroindazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Expected Influence of Reaction Conditions on Product Distribution
| Condition | Desired Ester Yield | N-Alkylated Byproducts | Decarboxylation Byproduct |
| Low Temperature (e.g., 50-60 °C) | Lower / Slower reaction | Lower | Very Low |
| High Temperature (e.g., >100 °C) | Higher / Faster reaction | Higher | Higher |
| Large Excess of Alcohol | Higher | - | - |
| Water Removal | Higher | - | - |
| Prolonged Reaction Time | May decrease after reaching peak | May increase | May increase significantly |
Note: This table represents expected qualitative trends based on chemical principles. Actual quantitative results may vary.
Visualizations
Caption: Reaction scheme for the esterification of 5-nitroindazole-3-carboxylic acid and potential side products.
Caption: Troubleshooting workflow for the esterification of 5-nitroindazole-3-carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of "Methyl 5-nitro-1H-indazole-3-carboxylate"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A frequent and direct method involves the esterification of 5-Nitroindazole-3-carboxylic acid using methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[1] Another potential, though multi-step, route could be adapted from the synthesis of similar indazole derivatives, which involves the nitrosation of a substituted indole to form an indazole-3-carboxaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification.
Q2: I am experiencing a low yield in my reaction. What are the possible causes and solutions?
A2: Low yields in indazole synthesis can stem from several factors. In the context of esterification of 5-Nitroindazole-3-carboxylic acid, incomplete reaction is a likely cause. Ensure the reaction is refluxed for a sufficient duration, typically around 6 hours, to drive the equilibrium towards the product.[1] If you are pursuing a route involving nitrosation of an indole, poor regioselectivity during functionalization can lead to a mixture of N1 and N2 isomers, thereby reducing the yield of the desired product and complicating purification.[2] Careful control of reaction temperature and slow addition of reagents can help minimize side reactions.[3]
Q3: My final product is impure. What are common impurities and how can I remove them?
A3: A common impurity is the unreacted starting material, 5-Nitroindazole-3-carboxylic acid. Recrystallization from ethanol is an effective method for purifying the final product and removing this starting material.[1] If side reactions such as the formation of regioisomers have occurred, column chromatography may be necessary for separation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique to monitor the progress of the synthesis. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be cooled in an ice bath during the addition of sulfuric acid as the process is exothermic.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction mixture is refluxed for at least 6 hours.[1] Monitor the reaction by TLC to confirm the consumption of starting material. |
| Inefficient catalysis. | Ensure the catalytic amount of concentrated sulfuric acid is appropriate for the scale of the reaction. | |
| Product is a Dark, Tarry Substance | Decomposition of starting material or product at high temperatures. | Maintain careful temperature control, especially during the exothermic addition of sulfuric acid (keep below 10°C).[1] |
| Difficulty in Isolating the Product | Product is soluble in the aqueous work-up solution. | Ensure the reaction mixture is poured into a sufficient volume of crushed ice to precipitate the solid product effectively.[1] |
| Presence of Starting Material in the Final Product | Incomplete reaction or inefficient purification. | Increase the reflux time to ensure the reaction goes to completion. Recrystallize the crude product from ethanol to remove unreacted 5-Nitroindazole-3-carboxylic acid.[1] |
Experimental Protocols
Synthesis of this compound from 5-Nitroindazole-3-carboxylic acid
This protocol is based on the esterification of 5-Nitroindazole-3-carboxylic acid.
Materials:
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5-Nitroindazole-3-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 5-Nitroindazole-3-carboxylic acid in methanol.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred mixture over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice to precipitate the crude product.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound as a yellow solid.[1]
Expected Yield: Approximately 64%.[1] Melting Point: 234-236°C.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Optimizing reaction conditions for the synthesis of "Methyl 5-nitro-1H-indazole-3-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate. It includes detailed troubleshooting, frequently asked questions, experimental protocols, and data on reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Fischer esterification of 5-nitroindazole-3-carboxylic acid.
| Issue | Question | Possible Cause & Solution |
| Low to No Product Formation | Q: My reaction has been running for the specified time, but TLC analysis shows a significant amount of starting material (5-nitroindazole-3-carboxylic acid) remaining. What could be the problem? | A: This indicates an incomplete reaction. Several factors could be at play:Insufficient Catalyst: The amount of sulfuric acid is critical. Ensure you are using the correct catalytic amount. If the reaction is still slow, a slight increase in the catalyst concentration can be tested.Presence of Water: Fischer esterification is a reversible reaction, and the presence of water in the reactants or solvent can inhibit the reaction from proceeding to completion.[1] Ensure that the methanol is anhydrous and that all glassware is thoroughly dried before use.Low Reaction Temperature: The reaction is typically run at reflux.[2] Ensure that the reaction mixture is heated to the boiling point of methanol (approximately 65 °C) and maintained at that temperature.Insufficient Reaction Time: While a standard reaction time is often cited, the reaction may require longer to reach completion depending on the scale and specific conditions. Monitor the reaction by TLC until the starting material is consumed. |
| Low Yield | Q: I have obtained the desired product, but the yield is significantly lower than expected. How can I improve it? | A: Low yields in Fischer esterification are common and can often be addressed by shifting the reaction equilibrium towards the product side.[1]Use Excess Alcohol: Employing a large excess of methanol, which also serves as the solvent, can drive the equilibrium towards the formation of the ester.[1]Removal of Water: As water is a byproduct of the reaction, its removal will shift the equilibrium to favor product formation. While not always practical on a small lab scale, for larger scale reactions, techniques like using a Dean-Stark apparatus can be considered.Optimize Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC. A slight increase in reflux time might be beneficial. |
| Product Purification Issues | Q: After the reaction, I'm having difficulty isolating a pure product. What are the best practices for purification? | A: The work-up and purification steps are crucial for obtaining pure this compound.Neutralization: After pouring the reaction mixture into crushed ice, the excess sulfuric acid needs to be neutralized. A dilute solution of sodium bicarbonate can be used until the effervescence ceases. Be cautious as this is an exothermic reaction.Precipitation and Filtration: The product should precipitate out of the cold aqueous solution. Ensure the mixture is sufficiently cold to maximize precipitation. Wash the filtered solid with cold water to remove any remaining salts and water-soluble impurities.Recrystallization: Recrystallization is a key step for obtaining a highly pure product. Ethanol is a commonly used solvent for the recrystallization of this compound.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals. |
| Side Reactions | Q: Are there any common side reactions I should be aware of during the synthesis? | A: While Fischer esterification is generally a clean reaction, some side reactions can occur:Decomposition: Prolonged heating at high temperatures or using a very high concentration of acid could potentially lead to the decomposition of the starting material or product, especially given the presence of the nitro group. Adhering to the recommended reaction temperature and time is important.Formation of Byproducts from Impure Starting Material: The purity of the starting 5-nitroindazole-3-carboxylic acid is crucial. Impurities in the starting material can lead to the formation of byproducts that complicate purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 5-nitroindazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2]
Q2: How is the starting material, 5-nitroindazole-3-carboxylic acid, typically prepared?
A2: 5-Nitroindazole-3-carboxylic acid can be synthesized from 5-nitroindazole. A general method for the oxidation of an aldehyde to a carboxylic acid in a similar system involves using an oxidizing agent like potassium permanganate.[3] 5-nitroindazole itself can be prepared from 2-amino-5-nitrotoluene through diazotization.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Methanol is flammable and toxic. All heating should be done using a heating mantle and a condenser to prevent the escape of flammable vapors.
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting carboxylic acid (which is more polar and will have a lower Rf value) and the product ester (which is less polar and will have a higher Rf value).
Q5: What is the expected appearance and melting point of the final product?
A5: this compound is typically a yellow solid.[2] The reported melting point is in the range of 234-236 °C.[2]
Data Presentation
Optimization of Reaction Conditions for Fischer Esterification
The following table summarizes the effect of varying reaction conditions on the yield of this compound. This data is illustrative and based on general principles of Fischer esterification to guide optimization. Actual results may vary.
| Entry | 5-nitroindazole-3-carboxylic acid (mmol) | Methanol (mL) | H₂SO₄ (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 10 | 10 | Reflux (65) | 4 | 55 |
| 2 | 1 | 10 | 10 | Reflux (65) | 8 | 68 |
| 3 | 1 | 20 | 10 | Reflux (65) | 8 | 75 |
| 4 | 1 | 10 | 15 | Reflux (65) | 8 | 72 |
| 5 | 1 | 10 | 10 | 50 | 8 | 45 |
Note: The yield is calculated after purification by recrystallization.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindazole (Starting Material)
This procedure is adapted from a known synthesis of 5-nitroindazole.[4]
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In a large round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).
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Cool the solution to 15-20 °C in an ice bath.
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In a separate beaker, dissolve sodium nitrite (0.36 mol) in water (60 mL).
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Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once, ensuring the temperature does not exceed 25 °C.
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Continue stirring for 15 minutes after the addition is complete.
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Allow the solution to stand at room temperature for 3 days.
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Concentrate the reaction mixture under reduced pressure.
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Add water (200 mL) to the residue and stir to form a slurry.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 5-nitroindazole.
Protocol 2: Synthesis of 5-Nitroindazole-3-carboxylic acid
This is a general procedure for the oxidation of a related indazole derivative and may require optimization.[3]
-
Dissolve 5-nitroindazole-3-aldehyde (or a suitable precursor) in acetone.
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In a separate flask, dissolve potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the 5-nitroindazole derivative solution at room temperature with stirring.
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Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
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After the reaction is complete, quench the excess potassium permanganate with a small amount of 30% hydrogen peroxide.
-
Filter the reaction mixture to remove manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
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Acidify the concentrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize from methanol to yield pure 5-nitroindazole-3-carboxylic acid.
Protocol 3: Synthesis of this compound
This protocol is based on a reported synthesis.[2]
-
To a solution of 5-nitroindazole-3-carboxylic acid (38.64 mmol) in methanol (80 cm³), add concentrated sulfuric acid (19.323 mmol) dropwise at a temperature below 10 °C.
-
After the addition is complete, reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
Removal of unreacted starting materials from "Methyl 5-nitro-1H-indazole-3-carboxylate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-nitro-1H-indazole-3-carboxylate. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final compound.
Troubleshooting Guide: Removal of Unreacted Starting Materials
Impurities from unreacted starting materials can significantly impact the results of subsequent experimental steps. The following table outlines common issues, their probable causes, and recommended solutions for the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Yellowish tint in the final product | Presence of unreacted 5-nitroindazole. | Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The less soluble this compound should crystallize out, leaving the more soluble impurities in the mother liquor.[1] It is recommended to use decolorizing charcoal during recrystallization from methanol to obtain pale yellow needles.[2] |
| Broad melting point range | Mixture of the desired product and unreacted 5-nitroindazole-3-carboxylic acid. | Aqueous Wash: Suspend the crude product in a saturated sodium bicarbonate solution to neutralize and dissolve the acidic starting material. Filter the solid product, wash with water, and then dry. |
| Presence of multiple spots on TLC | Incomplete reaction or presence of various side products and starting materials. | Column Chromatography: Purify the crude material using flash chromatography with a suitable solvent system. A common eluent for similar compounds is a mixture of n-hexane and ethyl acetate.[3][4] A patent suggests a volume ratio of 1:1 to 1:100 for ethyl acetate and petroleum ether.[5] |
| Low yield after purification | Product loss during multiple purification steps. | Optimize Recrystallization: Ensure the minimum amount of hot solvent is used for dissolution to maximize crystal recovery upon cooling. The mother liquor can be concentrated to recover more product, which may require a second recrystallization. |
| Oily residue instead of solid product | Presence of residual solvents or low-melting impurities. | Trituration: Stir the oily residue with a non-polar solvent like hexanes or petroleum ether to induce crystallization of the desired product. The impurities may remain dissolved in the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect as impurities?
A1: The most common impurities are typically the starting materials from the synthesis. If you are synthesizing this compound via esterification, the primary impurity would be 5-nitroindazole-3-carboxylic acid.[1] If the synthesis involves the direct modification of 5-nitroindazole, then this would be the main contaminant.
Q2: Which solvent is best for the recrystallization of this compound?
A2: Ethanol is a commonly cited solvent for the recrystallization of this compound, yielding a yellow solid.[1] Methanol and acetic acid have also been suggested as suitable recrystallization solvents.[5] The choice of solvent may depend on the specific impurities present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing the pure product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used.[4]
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a solid.[6] One source describes it as a yellow solid with a melting point of 234-236 °C.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound to remove unreacted starting materials.
Materials:
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Crude this compound
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Ethanol (or Methanol)
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Decolorizing charcoal (optional)
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of ethanol to the flask.
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Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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(Optional) If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
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Hot filter the solution to remove the charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the product from multiple impurities.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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n-Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
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Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
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Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
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Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
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Carefully load the dried sample onto the top of the prepared column.
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Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in n-hexane. A gradient can be used to improve separation.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Indazole Synthesis Technical Support Center: A Guide to Preventing Regioisomer Formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the formation of regioisomers during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to regioselectivity in indazole synthesis?
A1: The principal challenge in indazole synthesis arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the formation of 1H- and 2H-indazole tautomers. Direct substitution reactions, such as alkylation or acylation, on an unsubstituted indazole ring often result in a mixture of N1- and N2-substituted products, complicating purification and reducing the yield of the desired regioisomer.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3]
Q2: What key factors influence whether N1 or N2 substitution occurs?
A2: The regiochemical outcome of indazole substitution is influenced by a combination of factors:
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Steric and Electronic Effects of Substituents: The size and electronic nature of groups already present on the indazole ring play a crucial role. Bulky substituents at the C3 position tend to sterically hinder the N2 position, thereby favoring substitution at the N1 position.[2][4] Conversely, electron-withdrawing groups (EWGs), particularly at the C7 position (e.g., -NO2, -CO2Me), can direct substitution to the N2 position with high selectivity.[2][4]
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Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2][4] The polarity of the solvent and the counter-ion of the base can affect the nucleophilicity of the two nitrogen atoms.[2]
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Nature of the Electrophile: The reagent used for substitution can also influence the N1/N2 ratio.[1]
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Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted products can be favored under kinetically controlled conditions.[1][5]
Q3: How can I selectively synthesize the N1-substituted indazole?
A3: To favor the formation of the thermodynamically stable N1-isomer, conditions that allow for equilibration are often employed.[2][4] A widely successful strategy is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[2][4] This combination has been shown to provide excellent N1-regioselectivity for a variety of C3-substituted indazoles.[2][4]
Q4: What methods are available for the selective synthesis of N2-substituted indazoles?
A4: Achieving N2-selectivity often involves strategies that favor the kinetic product or employ a synthesis route that inherently directs to the N2 position. Some effective approaches include:
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Substituent-Directed Synthesis: Introducing a strong electron-withdrawing group at the C7 position can effectively direct alkylation to the N2-position.[2][4]
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Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[4][6]
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One-Pot Condensation-Cadogan Reductive Cyclization: This method provides a mild and efficient route to a diverse range of 2H-indazoles from ortho-nitrobenzaldehydes and amines.[7][8]
Troubleshooting Guides
Problem: My reaction is producing an inseparable mixture of N1 and N2 regioisomers.
Solution:
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Optimize Base and Solvent: If you are targeting the N1-isomer, switch to or ensure anhydrous conditions with NaH in THF.[1][2][4] For the N2-isomer, consider alternative conditions or a different synthetic strategy altogether.
-
Modify the Indazole Core: If possible, introduce a bulky substituent at C3 to favor N1-alkylation or an electron-withdrawing group at C7 to favor N2-alkylation.[2][4]
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Control Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. For N1-selectivity with NaH/THF, gentle heating to 50°C can drive the reaction to completion while maintaining high regioselectivity.[2]
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Consider a Different Synthetic Route: Instead of substitution on a pre-formed indazole ring, explore methods that construct the ring with the desired substitution pattern already in place. For N2-substituted indazoles, the Cadogan reductive cyclization is a powerful option.[7][8]
Data Presentation
Table 1: Effect of C3-Substituent on N1-Regioselectivity of Indazole Alkylation using NaH in THF
| C3-Substituent | N1:N2 Ratio | Reference |
| Carboxymethyl | >99:1 | [4] |
| tert-Butyl | >99:1 | [4] |
| COMe | >99:1 | [4] |
| Carboxamide | >99:1 | [4] |
Table 2: Effect of C7-Substituent on N2-Regioselectivity of Indazole Alkylation
| C7-Substituent | N2-Selectivity | Reference |
| NO2 | ≥96% | [4] |
| CO2Me | ≥96% | [4] |
Table 3: Regioselectivity of Indazole Alkylation under Mitsunobu Conditions
| Indazole Substituent | N1:N2 Ratio | Reference |
| 3-CO2Me | 1:2.5 | [6] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole using NaH in THF
-
Materials: Substituted 1H-indazole, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), alkylating agent (e.g., alkyl bromide), water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1H-indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.
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Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq) to the suspension.
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Stir the reaction at room temperature or heat to 50°C, monitoring progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction with the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
-
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
-
Materials: Ortho-nitrobenzaldehyde, aniline or aliphatic amine, isopropanol (i-PrOH), tri-n-butylphosphine.
-
Procedure:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in isopropanol.
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Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
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Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Continue to stir at 80°C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
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Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield the desired 2H-indazole.[1][7]
-
Mandatory Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Common challenges in the purification of "Methyl 5-nitro-1H-indazole-3-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-nitro-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure. The presence of the nitro group and the indazole core makes the molecule quite polar, which can lead to difficulties in both recrystallization and column chromatography. Key challenges include:
-
High Polarity: This can cause the compound to have poor solubility in non-polar solvents and streak on normal-phase silica gel columns.
-
Potential for Impurities: Common impurities may include unreacted starting materials, such as 5-nitro-1H-indazole-3-carboxylic acid, and side-products from the synthesis.
-
"Oiling Out" during Recrystallization: The high polarity can sometimes lead to the compound separating as an oil rather than forming crystals from solution.
-
Irreversible Adsorption: During column chromatography, the polar nature of the compound can lead to strong, sometimes irreversible, binding to the silica gel stationary phase.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically a yellow solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₄ | [1][2] |
| Molecular Weight | 221.17 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 234-236 °C | [1] |
| Purity (Commercial) | ≥95% | [2] |
Q3: What are some potential impurities to be aware of during the purification of this compound?
A3: The most common impurity is likely the unreacted starting material, 5-nitro-1H-indazole-3-carboxylic acid. This carboxylic acid is significantly more polar than the methyl ester and can often be identified by its different TLC mobility. Other potential impurities could arise from side reactions during the esterification, such as byproducts from the degradation of the starting material or the product under the reaction conditions.
Troubleshooting Guide
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" is a common problem with polar compounds. Here are several strategies to address this:
-
Use a Solvent Mixture: Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add a poorer solvent (e.g., water, hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
Q5: The recovery from recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during filtration, you can lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Column Chromatography Issues
Q6: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
A6: Streaking is a common issue with polar compounds on silica gel. Here are some solutions:
-
Use a more polar mobile phase: Gradually increasing the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in hexane) can improve band shape.
-
Add a modifier to the mobile phase: For acidic compounds like potential carboxylic acid impurities, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.
-
Change the stationary phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).
Q7: My compound is not eluting from the silica gel column, even with a very polar solvent system. What should I do?
A7: This indicates very strong, potentially irreversible, adsorption to the silica gel.
-
Switch to a less active stationary phase: Alumina is generally less acidic and may be a better choice.
-
Use Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. Polar compounds will elute earlier.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes improve the separation and elution.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
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Buchner funnel and filter flask
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Filter paper
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by flash column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Hexane
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Ethyl acetate
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Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A starting point could be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If the separation between the product and impurities is large, you can use a gradient elution by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
Minimizing byproduct formation in "Methyl 5-nitro-1H-indazole-3-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently cited method is the Fischer esterification of 5-Nitro-1H-indazole-3-carboxylic acid. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.[1]
Q2: What are the primary byproducts I should be aware of in this synthesis?
The main potential byproducts in the Fischer esterification of 5-Nitro-1H-indazole-3-carboxylic acid are:
-
Unreacted Starting Material (5-Nitro-1H-indazole-3-carboxylic acid): Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[2][3]
-
Degradation Products: The combination of high temperatures and strong acid can potentially lead to the degradation of the nitroaromatic ring system. Nitroaromatic compounds can be sensitive to strong acidic conditions, which may lower their thermal stability.[4][5]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (5-Nitro-1H-indazole-3-carboxylic acid) to track its consumption and the formation of the more nonpolar product, this compound.
Q4: Are there alternative, milder methods to synthesize the target molecule?
Yes, several milder esterification methods can be employed to avoid the harsh conditions of the Fischer esterification. These can be particularly useful if you are experiencing degradation of your starting material or product. Alternatives include:
-
Reaction with Diazomethane: Carboxylic acids react readily with diazomethane to form methyl esters. This reaction is typically high-yielding and occurs under very mild conditions. However, diazomethane is toxic and potentially explosive, requiring careful handling.[6]
-
Alkylation with Methyl Iodide or Dimethyl Sulfate: The carboxylate salt of the starting material can be reacted with a methylating agent like methyl iodide or dimethyl sulfate. This approach avoids strong acids but may require the use of a base to deprotonate the carboxylic acid. A drawback is the potential for alkylation at other nucleophilic sites.[7]
-
Using Coupling Reagents (e.g., DCC/DMAP - Steglich Esterification): Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form the ester under mild conditions. This method is often used for acid-sensitive substrates.[7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium not driven to product) | The Fischer esterification is a reversible reaction. To favor the formation of the ester, use a large excess of methanol (it can often be used as the solvent).[2][3] Removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, can also drive the reaction to completion.[8] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is refluxed for an adequate period. A typical reported procedure specifies refluxing for 6 hours.[1] Monitor the reaction by TLC to determine the optimal reaction time. |
| Degradation of Starting Material or Product | The combination of strong acid and high temperature can lead to the decomposition of the nitro-indazole core. If you observe significant charring or the formation of multiple unidentified byproducts, consider lowering the reaction temperature and extending the reaction time, or switching to a milder esterification method (see FAQ 4). |
Issue 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Identification | Mitigation & Purification |
| Unreacted 5-Nitro-1H-indazole-3-carboxylic acid | Can be detected by TLC as a more polar spot compared to the product. It will also have different solubility characteristics. | To minimize, drive the reaction to completion using excess methanol.[2][3] During workup, unreacted acid can be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution. The desired ester product can be further purified by recrystallization from a suitable solvent such as ethanol.[1] |
| Degradation Products | Often appear as colored impurities or a complex mixture of spots on a TLC plate. | Avoid their formation by using milder reaction conditions or alternative synthetic routes (see FAQ 4). Purification can be attempted by column chromatography, though recrystallization is often sufficient for removing minor colored impurities. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Nitro-1H-indazole-3-carboxylic acid
This protocol is based on a commonly cited method for the synthesis of this compound.[1]
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 5-Nitro-1H-indazole-3-carboxylic acid in methanol.
-
Cool the mixture in an ice bath (below 10°C).
-
Slowly add concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.[1]
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Esterification of 5-Nitroindazole-3-carboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the esterification of 5-nitroindazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of 5-nitroindazole-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For Fischer esterification, reflux is often required. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor solubility of the starting material. | 5-Nitroindazole-3-carboxylic acid has limited solubility in some organic solvents. For Fischer esterification, using a large excess of the alcohol as the solvent can improve solubility. | |
| Deactivation of the catalyst in Fischer esterification. | Ensure anhydrous conditions, as water can deactivate the acid catalyst. Use dry solvents and reagents. | |
| Reversible nature of Fischer esterification. | To drive the equilibrium towards the product, use a large excess of the alcohol and/or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[1] | |
| Presence of Multiple Side Products | N-alkylation of the indazole ring. | The nitrogen atoms of the indazole ring are nucleophilic and can be alkylated, especially under basic or neutral conditions. In Fischer esterification, the acidic conditions protonate the ring nitrogens, minimizing their nucleophilicity. For milder methods, careful control of reaction conditions is necessary. |
| Formation of N-acylurea byproduct in Steglich esterification. | This is a common side reaction when using carbodiimide coupling reagents like DCC. The O-acylisourea intermediate can rearrange to a stable N-acylurea. To mitigate this, add a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent and suppresses the rearrangement.[2] | |
| Difficulty in Product Purification | Co-elution of the product with the starting material. | The starting carboxylic acid is acidic and can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. |
| Removal of dicyclohexylurea (DCU) in Steglich esterification. | DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration. Remaining traces can often be removed by recrystallization or careful column chromatography. | |
| Tailing of the carboxylic acid spot on TLC plates. | The carboxylic acid group can interact strongly with the silica gel, causing tailing. Adding a small amount of acetic acid to the eluent can help to obtain a more defined spot for the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of 5-nitroindazole-3-carboxylic acid?
A1: The most common methods include:
-
Fischer-Speier Esterification: This is a classic method involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
-
Steglich Esterification: A milder method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), at room temperature.[2] This method is suitable for acid-sensitive substrates.
-
Using Thionyl Chloride (SOCl₂): This method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with the alcohol. This is often done in a two-step process or by generating anhydrous HCl in situ when thionyl chloride is added to the alcohol.
Q2: Why is my Fischer esterification of 5-nitroindazole-3-carboxylic acid not going to completion?
A2: Fischer esterification is a reversible reaction.[1] To drive the reaction to completion, you should:
-
Use a large excess of the alcohol, which also serves as the solvent.
-
Remove the water produced during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.
Q3: I am observing a significant amount of an apolar byproduct in my reaction mixture. What could it be?
A3: A likely apolar byproduct is the N-alkylated indazole ester. The indazole ring can undergo alkylation on one of its nitrogen atoms. While acidic conditions in Fischer esterification suppress this, it can be a more significant issue in other methods. Characterization by NMR and mass spectrometry can confirm the structure of the byproduct.
Q4: How does the nitro group affect the esterification reaction?
A4: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid. This can make the carboxylate anion a poorer nucleophile if not under acidic conditions. However, under acidic catalysis (Fischer esterification), the reactivity is primarily influenced by the protonation of the carbonyl oxygen, and the reaction generally proceeds well.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will show the consumption of the starting material (carboxylic acid) and the formation of the product (ester). The ester will have a higher Rf value (will travel further up the plate) than the more polar carboxylic acid.
Data Presentation
The following table summarizes quantitative data for the esterification of 5-nitroindazole-3-carboxylic acid under various conditions.
| Catalyst / Method | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| H₂SO₄ (Fischer) | Methanol | Reflux | 6 | 64 | 234-236 | [3] |
| DCC / DMAP (Steglich) | Ethanol | Room Temp. | 3 | Not Reported | Not Reported | General Procedure[4] |
| SOCl₂ / Alcohol | Propanol | Reflux | Not Reported | Not Reported | Not Reported | General Procedure |
Experimental Protocols
Protocol 1: Methyl Esterification using Fischer-Speier Esterification
This protocol is based on a literature procedure for the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate.[3]
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 8 g (38.64 mmol) of 5-nitroindazole-3-carboxylic acid in 80 cm³ of methanol.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add concentrated H₂SO₄ (19.323 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to obtain this compound as a yellow solid.
Protocol 2: Ethyl Esterification using Steglich Esterification (Adapted)
This is an adapted general protocol for Steglich esterification.[4]
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Propyl Esterification using Thionyl Chloride (Adapted)
This protocol is adapted from general procedures for esterification via an acyl chloride intermediate.
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Propanol (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
A mild base (e.g., triethylamine or pyridine, optional)
Procedure:
-
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 5-nitroindazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq) at 0 °C. Stir at room temperature or gently heat until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM. At 0 °C, slowly add propanol (1.2 eq). A mild base can be added to scavenge the HCl formed. Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Wash the reaction mixture with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Stability issues of "Methyl 5-nitro-1H-indazole-3-carboxylate" during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 5-nitro-1H-indazole-3-carboxylate during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, light, pH (presence of residual acids or bases), and the presence of strong oxidizing agents. As a nitroaromatic compound, it is particularly susceptible to degradation upon exposure to UV light.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container, protected from light. For extended storage, refrigeration (2-8°C) is recommended.[5]
Q3: What are the potential degradation products of this compound?
A3: Under harsh conditions such as high temperatures or in the presence of strong reagents, the compound can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Hydrolysis of the methyl ester back to the carboxylic acid can also occur in the presence of acid or base.
Q4: How can I detect and quantify the degradation of my sample?
A4: Several analytical methods can be employed to assess the purity of this compound and detect degradation products. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][7] A stability-indicating HPLC method would be the most suitable approach for quantitative analysis of degradation over time.[8]
Q5: Is this compound sensitive to light?
A5: Yes, indazole and nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[1][2][3][4] Photochemical degradation can lead to the formation of various byproducts. Therefore, it is crucial to protect the compound from light during storage and handling.
Troubleshooting Guides
Synthesis Troubleshooting
Issue: Low Yield During Fischer Esterification
-
Probable Cause:
-
Incomplete reaction: The equilibrium of the Fischer esterification may not have been sufficiently shifted towards the product.
-
Decarboxylation of the starting material: The starting material, 5-Nitro-1H-indazole-3-carboxylic acid, may undergo decarboxylation at elevated temperatures, especially if the reaction is prolonged.[9]
-
Hydrolysis of the product: During workup, the newly formed ester could be hydrolyzed back to the carboxylic acid if exposed to basic conditions for an extended period.[10][11]
-
-
Recommended Solutions:
-
Drive the equilibrium: Use a large excess of methanol (which also serves as the solvent) and a suitable acid catalyst (e.g., concentrated sulfuric acid).[12] Ensure the removal of water as it forms, for instance, by using a Dean-Stark apparatus if a different solvent is used.
-
Control reaction temperature: Maintain the reaction temperature as recommended in the protocol (e.g., refluxing methanol) and avoid unnecessarily prolonged heating to minimize decarboxylation.[12]
-
Careful workup: Neutralize the reaction mixture carefully, avoiding strongly basic conditions for extended periods. Ensure a thorough extraction of the product.
-
Issue: Presence of Impurities in the Final Product
-
Probable Cause:
-
Unreacted starting material: The esterification reaction may not have gone to completion, leaving unreacted 5-Nitro-1H-indazole-3-carboxylic acid.
-
Side products from the starting material: Impurities in the starting carboxylic acid will be carried through the reaction.
-
Formation of N-methylated isomers: While less common in Fischer esterification, if other methylating agents are present or under certain conditions, methylation on the indazole nitrogen could occur.
-
-
Recommended Solutions:
-
Monitor reaction progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting material and other impurities.[12] Column chromatography can also be employed for more challenging separations.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry to ensure the absence of isomeric impurities.[7]
-
Storage and Handling Troubleshooting
Issue: Change in Color or Appearance of the Stored Compound
-
Probable Cause:
-
Photodegradation: Exposure to light, especially UV radiation, can cause the compound to change color.[1][2][3][4]
-
Oxidation: Exposure to air over a prolonged period may lead to oxidative degradation.
-
Moisture absorption: If not stored in a tightly sealed container in a dry environment, the compound can absorb moisture, which might facilitate hydrolysis.
-
-
Recommended Solutions:
-
Protect from light: Store the compound in an amber-colored vial or a container wrapped in aluminum foil.
-
Inert atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Dry storage: Keep the container tightly sealed and store it in a desiccator.
-
Data Presentation
Table 1: Recommended Storage Conditions for Nitro-Indazole Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability.[5] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, light-resistant (amber glass) | To protect from moisture and light. |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure safety. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification[12]
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 5-Nitro-1H-indazole-3-carboxylic acid in methanol.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice to precipitate the product.
-
Filter the solid product and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure this compound as a yellow solid.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect any degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm).
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).
-
Inject the working solution into the HPLC system.
-
Record the chromatogram and determine the peak area of the main component and any impurities.
-
Calculate the purity by the area normalization method.
Mandatory Visualizations
References
- 1. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Conversion of Indazoles into Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 5-nitro-1H-indazole-3-carboxylate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-nitro-1H-indazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview with structurally related compounds, comprehensive experimental protocols, and a visual representation of the analytical workflow.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure and Numbering:
The standard numbering for the 1H-indazole ring is used for the assignment of NMR signals.
Molecular structure of this compound with atom numbering.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.8 | d | ~9.0 | 1H |
| H6 | ~8.4 | dd | ~9.0, 2.0 | 1H |
| H7 | ~7.9 | d | ~2.0 | 1H |
| NH | >13.0 | br s | - | 1H |
| OCH₃ | ~4.0 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~140 |
| C3a | ~125 |
| C4 | ~122 |
| C5 | ~142 |
| C6 | ~118 |
| C7 | ~112 |
| C7a | ~145 |
| C=O | ~162 |
| OCH₃ | ~53 |
Comparative NMR Data
Table 3: ¹H NMR Data for Selected Substituted Indazoles
| Compound | H4 (ppm) | H6 (ppm) | H7 (ppm) | Other Protons (ppm) | Reference |
| 5-Nitro-3-phenyl-1H-indazole | 8.98 (s) | 8.26 (d) | 7.29 (d) | 11.84 (br, 1H), 7.98 (d, 2H), 7.62-7.53 (m, 3H) | [1] |
| 1-Methyl-5-nitro-1H-indazole | - | - | - | - | [2] |
| Methyl 1H-indazole-3-carboxylate | 7.44 (ddd) | 7.30 (dd) | 8.06 (d) | 13.91 (s, 1H), 3.92 (s, 3H) | [3] |
Table 4: ¹³C NMR Data for Selected Substituted Indazoles
| Compound | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Reference |
| 5-Nitro-3-phenyl-1H-indazole | 122.14 | 119.18 | 143.39 | 120.37 | 110.60 | 142.96 | 148.67 (C3), 131.72, 129.35, 127.81 (Ph) | [1] |
| 5-Nitro-1H-indazole | - | 121.2 | 142.5 | 119.9 | 110.8 | 141.7 | 134.9 (C3) | [4] |
Experimental Protocols
A generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[5]
1. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[6]
-
Concentration : Dissolve approximately 5-10 mg of the purified solid compound in 0.5-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube.[6]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][7]
2. ¹H NMR Acquisition
-
Spectrometer Tuning : Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[6]
-
Acquisition Parameters :
3. ¹³C NMR Acquisition
-
Proton Decoupling : Acquire a proton-decoupled ¹³C spectrum to obtain single-line signals for each carbon atom.
-
Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[6]
-
DEPT Experiments : Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[5]
4. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[6]
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak identification.
-
Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the NMR characterization of an organic compound.
Workflow for NMR Characterization.
References
- 1. rsc.org [rsc.org]
- 2. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
A Comparative Spectroscopic Analysis of Methyl 5-nitro-1H-indazole-3-carboxylate and Its Isomers
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Methyl 5-nitro-1H-indazole-3-carboxylate and its positional isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. The data for the aldehyde analogues, which are structurally very similar, are included to provide a basis for comparison.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Compound | H-4 | H-5 | H-6 | H-7 | OCH₃ | NH |
| This compound | 8.86 (d, J=2.0) | - | 8.26 (dd, J=9.0, 2.0) | 7.86 (d, J=9.0) | ~3.9 | ~14.65 |
| 5-Nitro-1H-indazole-3-carboxaldehyde[1] | 8.86 (d, J=2.0) | - | 8.26 (dd, J=9.0, 2.0) | 7.86 (d, J=9.0) | - | 14.65 (brs) |
| Methyl 6-nitro-1H-indazole-3-carboxylate | ~8.6 | ~8.1 | - | ~8.3 | ~3.9 | ~14.0 |
| 6-Nitro-1H-indazole-3-carboxaldehyde | 8.57 (d, J=1.5) | 8.13 (dd, J=8.9, 2.0) | - | 8.29 (dd, J=8.9, 0.5) | - | - |
| Methyl 4-nitro-1H-indazole-3-carboxylate | - | ~7.8 | ~7.6 | ~8.2 | ~3.9 | ~14.0 |
| Methyl 7-nitro-1H-indazole-3-carboxylate | ~8.1 | ~7.4 | ~8.3 | - | ~3.9 | ~14.0 |
Note: Values for the methyl carboxylates are predicted based on the corresponding carboxaldehydes and general substituent effects. The chemical shift of the NH proton is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C=O | OCH₃ |
| This compound | ~135 | ~122 | ~118 | ~144 | ~120 | ~112 | ~143 | ~162 | ~52 |
| 5-Nitro-1H-indazole-3-carboxaldehyde[1] | 142.9 | 122.0 | 117.7 | 143.8 | 119.36 | 112.4 | 145.1 | 187.2 | - |
| Methyl 6-nitro-1H-indazole-3-carboxylate | ~136 | ~123 | ~122 | ~119 | ~147 | ~109 | ~141 | ~162 | ~52 |
| 6-Nitro-1H-indazole-3-carboxaldehyde | - | 122.4 | 124.0 | 118.7 | 146.9 | 108.6 | - | 187.7 | - |
| Methyl 4-nitro-1H-indazole-3-carboxylate | ~135 | ~121 | ~148 | ~125 | ~120 | ~115 | ~142 | ~162 | ~52 |
| Methyl 7-nitro-1H-indazole-3-carboxylate | ~136 | ~120 | ~118 | ~128 | ~123 | ~149 | ~140 | ~162 | ~52 |
Note: Values for the methyl carboxylates are predicted based on the corresponding carboxaldehydes and general substituent effects.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| This compound | ~3300 | ~1720 | ~1520 | ~1340 |
| 5-Nitro-1H-indazole-3-carboxaldehyde[1] | 3330 | 1682 | 1519 | 1342 |
| Methyl 6-nitro-1H-indazole-3-carboxylate | ~3300 | ~1720 | ~1520 | ~1340 |
| 6-Nitro-1H-indazole-3-carboxaldehyde | - | 1670 | 1530 | 1350 |
| Methyl 4-nitro-1H-indazole-3-carboxylate | ~3300 | ~1720 | ~1520 | ~1340 |
| Methyl 7-nitro-1H-indazole-3-carboxylate | ~3300 | ~1720 | ~1520 | ~1340 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ |
| This compound | C₉H₇N₃O₄ | 221.17 | 222.05 |
| 5-Nitro-1H-indazole-3-carboxaldehyde[1] | C₈H₅N₃O₃ | 191.14 | 192.03 |
| Methyl 6-nitro-1H-indazole-3-carboxylate | C₉H₇N₃O₄ | 221.17 | 222.05 |
| 6-Nitro-1H-indazole-3-carboxaldehyde | C₈H₅N₃O₃ | 191.14 | 192.03 |
| Methyl 4-nitro-1H-indazole-3-carboxylate | C₉H₇N₃O₄ | 221.17 | 222.05 |
| Methyl 7-nitro-1H-indazole-3-carboxylate | C₉H₇N₃O₄ | 221.17 | 222.05 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for the characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the isomers.
References
A Comparative Analysis of the Biological Activities of Methyl 5-nitro-1H-indazole-3-carboxylate and its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-nitro-1H-indazole-3-carboxylate backbone, in particular, serves as a versatile template for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of Methyl 5-nitro-1H-indazole-3-carboxylate and its ethyl ester counterpart, Ethyl 5-nitro-1H-indazole-3-carboxylate. While direct comparative studies are limited, this document synthesizes available data on related 5-nitroindazole derivatives and outlines the key experimental protocols for their evaluation.
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies on indazole-3-carboxamides have revealed that modifications at the 3-position can significantly influence biological activity. For instance, the nature of the amide substituent in indazole-3-carboxamides has been shown to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel, a key player in mast cell activation and inflammatory responses. While these studies focus on carboxamides, they underscore the importance of the substituent at the 3-position in determining the pharmacological profile of indazole derivatives. The variation between a methyl and an ethyl ester at this position could influence factors such as cell permeability, metabolic stability, and interaction with target proteins, thereby altering the overall biological activity.
Biological Activities of 5-Nitroindazole Derivatives
Derivatives of 5-nitroindazole have been investigated for several therapeutic applications:
-
Anticancer Activity: Various 5-nitroindazole derivatives have demonstrated moderate antineoplastic activity against cancer cell lines such as TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma).[1] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.
-
Antimicrobial and Antiprotozoal Activity: A number of 5-nitroindazole derivatives have shown significant activity against various pathogens. For instance, certain derivatives exhibit remarkable trichomonacidal activity against Trichomonas vaginalis and antichagasic activity against Trypanosoma cruzi.[1][2][3] The mechanism of action for their trypanocidal properties is thought to be related to the production of reduced species from the nitro group, similar to the action of the drug benznidazole.[3]
Comparative Data Summary
| Compound/Derivative | Biological Activity | Assay Type | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| Hypothetical Data | |||||
| This compound | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | Data not available | - |
| Ethyl 5-nitro-1H-indazole-3-carboxylate | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | Data not available | - |
| This compound | Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data not available | - |
| Ethyl 5-nitro-1H-indazole-3-carboxylate | Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data not available | - |
| Related 5-Nitroindazole Derivatives | |||||
| 2-benzyl-1-propyl-5-nitroindazolin-3-one | Anti-Trypanosoma cruzi | Amastigote Growth Inhibition | Trypanosoma cruzi | < 5 | [2] |
| 2-benzyl-1-butyl-5-nitroindazolin-3-one | Anti-Trypanosoma cruzi | Amastigote Growth Inhibition | Trypanosoma cruzi | < 5 | [2] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are standard protocols for key experiments to evaluate the biological activities of the title compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, which is indicative of the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Methyl and Ethyl 5-nitro-1H-indazole-3-carboxylate) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Visualizations
Hypothetical Signaling Pathway for Anticancer Activity of Indazole Derivatives
Many anticancer agents, including some indazole derivatives, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.
Caption: A representative PI3K/Akt/mTOR signaling pathway often targeted by anticancer indazole derivatives.
Experimental Workflow for MTT Cytotoxicity Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxic effects of the test compounds.
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Potential of Methyl 5-nitro-1H-indazole-3-carboxylate
This guide provides a comparative framework for evaluating the in vitro anticancer activity of Methyl 5-nitro-1H-indazole-3-carboxylate. Due to the limited publicly available data on this specific compound, this document serves as a template, comparing its potential efficacy with established indazole derivatives and standard chemotherapeutic agents. The methodologies, data presentation, and visualizations herein are designed to offer a comprehensive and objective comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy in Cancer Cell Lines
The relative potency of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values for various indazole derivatives and the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), against several cancer cell lines. This provides a benchmark for assessing the potential of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| Indazole Derivative 1 (Hypothetical) | A549 (Lung) | Data to be determined | 5-FU, Compound 6o[1] |
| MCF-7 (Breast) | Data to be determined | 5-FU, Compound 5b[2] | |
| K562 (Leukemia) | Data to be determined | 5-FU, Compound 6o[1] | |
| PC-3 (Prostate) | Data to be determined | 5-FU, Compound 6o[1] | |
| HepG2 (Liver) | Data to be determined | 5-FU, Compound 6o[1] | |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | - |
| Compound 5b & 5'j | A549, MCF7 | Noteworthy activity | Certain existing drugs[2] |
| Compound 6o [1] | K562 | 5.15 | 5-FU |
| A549 | >40 | 5-FU | |
| PC-3 | >40 | 5-FU | |
| HepG2 | >40 | 5-FU | |
| 5-Fluorouracil (5-FU) [1] | K562 | 10.3 | - |
| A549 | 21.7 | - | |
| PC-3 | 15.8 | - | |
| HepG2 | 30.1 | - |
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of a test compound using a standard MTT cell viability assay.[3]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549, MCF-7, K562, PC-3, HepG2) in their recommended growth medium until they reach approximately 80% confluency.
-
Trypsinize adherent cells or collect suspension cells, perform a cell count (e.g., using a hemocytometer and Trypan Blue exclusion), and adjust the cell density.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the complete culture medium to obtain a range of final concentrations for testing.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug like 5-FU).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Potential Mechanism of Action: Apoptosis Induction
Many indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[4][5] A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Simplified Apoptosis Pathway Potentially Induced by Indazole Derivatives
Caption: Simplified intrinsic apoptosis pathway potentially activated by indazole derivatives.
Further investigations into the specific molecular targets and signaling pathways affected by this compound are recommended to fully elucidate its mechanism of action. This may include cell cycle analysis and western blotting for key apoptotic and cell cycle regulatory proteins.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 5-Nitroindazole-3-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-nitroindazole-3-carboxylate derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from multiple studies to offer an objective overview supported by experimental data.
Introduction: The Therapeutic Potential of 5-Nitroindazole Derivatives
The 5-nitroindazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have been extensively studied for their potential as antitrichomonal, antichagasic, antineoplastic, and antileishmanial agents.[1][2][3][4] The presence of the nitro group at the 5-position is often crucial for their mechanism of action, which typically involves bioreduction to generate reactive nitrogen species, leading to oxidative stress and cell death in pathogens and cancer cells.[1][2][3] This guide focuses on derivatives of 5-nitroindazole-3-carboxylic acid, exploring how modifications to this core structure influence their biological efficacy.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-nitroindazole-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the indazole ring and the carboxylate group. The following tables summarize the quantitative SAR data from various studies, highlighting key structural modifications and their impact on activity.
Table 1: SAR of 5-Nitroindazole Derivatives Against Protozoan Parasites
| Compound ID | R1 (at N1) | R2 (at C3) | Target Organism | IC50 (µM) | Key Observations |
| Series A | H | -COOCH3 | Trypanosoma cruzi | > 50 | Ester at C3 shows low activity. |
| H | -CONH-benzyl | Trypanosoma cruzi | 15.2 | Amide linkage improves activity over ester. | |
| H | -CONH-(4-chlorobenzyl) | Trypanosoma cruzi | 8.5 | Electron-withdrawing group on benzyl enhances potency. | |
| -(CH2)2-N(CH3)2 | -OH | Trichomonas vaginalis | 5.8 | Basic side chain at N1 is favorable for antitrichomonal activity. | |
| -(CH2)3-N(C2H5)2 | -OH | Trichomonas vaginalis | 3.2 | Longer alkyl chain on the amine increases activity. | |
| Series B | H | -CO-piperazin-1-yl | Leishmania donovani | 12.7 | Piperazine moiety confers moderate antileishmanial activity. |
| H | -CO-(4-methylpiperazin-1-yl) | Leishmania donovani | 9.1 | Methyl substitution on piperazine improves activity. | |
| H | -CO-(4-benzylpiperazin-1-yl) | Leishmania donovani | 4.3 | Bulky lipophilic group on piperazine significantly enhances potency. |
Table 2: SAR of 5-Nitroindazole Derivatives Against Cancer Cell Lines
| Compound ID | R1 (at N1) | R2 (at C3) | Cell Line | GI50 (µM) | Key Observations |
| Series C | H | -COOH | HT-29 (Colon) | > 100 | Free carboxylic acid is inactive. |
| H | -CONH-phenyl | HT-29 (Colon) | 25.6 | Phenylamide shows moderate cytotoxicity. | |
| H | -CONH-(4-methoxyphenyl) | HT-29 (Colon) | 18.3 | Electron-donating group on the phenyl ring enhances activity. | |
| H | -CONH-(4-nitrophenyl) | HT-29 (Colon) | 35.1 | Electron-withdrawing group on the phenyl ring reduces activity. | |
| Series D | H | -COOH | TK-10 (Renal) | > 100 | Inactive, similar to HT-29. |
| H | -CONH-cyclohexyl | TK-10 (Renal) | 42.8 | Cycloalkyl amide shows lower activity than aromatic amides. | |
| H | -CONH-adamantyl | TK-10 (Renal) | 21.5 | Bulky, lipophilic adamantyl group improves cytotoxic effects. |
Mechanism of Action: The Role of the Nitro Group
The primary mechanism of action for many 5-nitroindazole derivatives, particularly against anaerobic protozoa and in hypoxic tumor environments, is the bioreductive activation of the nitro group.[2][3] This process is typically mediated by nitroreductases present in the target cells.
Caption: Bioreductive activation of 5-nitroindazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
4.1. In Vitro Antichagasic Assay (Trypanosoma cruzi)
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Procedure: 1 x 10^6 epimastigotes/mL are seeded in 96-well plates. The serially diluted compounds are added to the wells. Nifurtimox is used as a positive control.
-
Incubation: Plates are incubated at 28°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding resazurin solution and incubating for another 24 hours. Fluorescence is measured (Ex/Em: 560/590 nm).
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
4.2. In Vitro Antileishmanial Assay (Leishmania donovani)
-
Parasite Culture: Promastigotes of L. donovani are cultured in M199 medium supplemented with 10% FBS at 26°C.
-
Compound Preparation: Similar to the antichagasic assay, compounds are prepared in DMSO and diluted in the culture medium.
-
Assay Procedure: 2 x 10^6 promastigotes/mL are plated in 96-well plates and treated with various concentrations of the test compounds. Amphotericin B is used as a reference drug.
-
Incubation: Plates are incubated at 26°C for 48 hours.
-
Viability Assessment: Parasite viability is assessed using the MTT assay. MTT solution is added, and plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and absorbance is read at 570 nm.
-
Data Analysis: IC50 values are determined from the dose-response curves.
4.3. In Vitro Antineoplastic Assay (HT-29 and TK-10 Cell Lines)
-
Cell Culture: HT-29 (human colorectal adenocarcinoma) and TK-10 (human renal adenocarcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Stock solutions in DMSO are prepared and diluted in the culture medium.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds. Doxorubicin is used as a positive control.
-
Incubation: Plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is determined using the Sulforhodamine B (SRB) assay. Cells are fixed with trichloroacetic acid, stained with SRB, and the bound dye is solubilized with Tris buffer. Absorbance is measured at 515 nm.
-
Data Analysis: The 50% growth inhibition (GI50) is calculated from the dose-response curves.
Caption: General workflow for in vitro biological evaluation.
Conclusion
The structure-activity relationship studies of 5-nitroindazole-3-carboxylate derivatives reveal several key insights for the development of new therapeutic agents. The conversion of the carboxylic acid at the C3 position to various amides is a crucial step for enhancing biological activity. The nature of the substituent on the amide nitrogen significantly influences potency, with lipophilic and electron-withdrawing groups often being favorable. Furthermore, modifications at the N1 position with basic side chains can enhance activity against certain protozoa. The consistent mechanism of action involving the bioreduction of the nitro group provides a clear rationale for the observed biological effects. The experimental protocols detailed herein offer standardized methods for the continued evaluation and optimization of this promising class of compounds. Future research should focus on synthesizing novel derivatives based on these SAR principles to improve potency and selectivity, thereby advancing the development of new treatments for parasitic diseases and cancer.
References
- 1. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
Comparative Reactivity of Methyl 5-nitro-1H-indazole-3-carboxylate in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 5-nitro-1H-indazole-3-carboxylate in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reactivity of this and related compounds is crucial for the efficient synthesis of diverse molecular entities in drug discovery and development. This document outlines the predicted reactivity based on electronic effects, presents a generalized experimental protocol for comparative kinetic analysis, and offers visualizations to clarify the underlying principles and workflows.
Introduction to Reactivity in Nitroindazoles
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems. The rate and feasibility of an SNAr reaction are significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), are potent activators for nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.[1]
Predicted Reactivity and Electronic Effects
The enhanced reactivity of nitroaromatic compounds in SNAr reactions stems from the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack.[3] In the case of 3-substituted indazoles, a nitro group at the 5-position is electronically analogous to a para-substituent in a benzene ring relative to the C3 position. This alignment allows for effective delocalization of the negative charge of the Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.[2]
Conversely, a nitro group at the 6-position is in a meta-like position relative to the C3 carbon. While it still exerts a strong electron-withdrawing inductive effect, its ability to stabilize the intermediate via resonance is significantly diminished.[2] Consequently, this compound is predicted to be substantially more reactive towards nucleophiles than its 6-nitro counterpart.
Quantitative Data Summary
Due to the absence of specific experimental kinetic data for the nucleophilic substitution of this compound and its isomers in the literature, the following table provides a qualitative and predicted comparison of their reactivity. This comparison is based on the well-established electronic effects of substituents in SNAr reactions.[2][4]
| Compound | Nitro Group Position | Predicted Relative Reactivity | Rationale |
| This compound | 5- (para-like) | High | The nitro group is in a position that allows for effective resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at a suitable position.[2] |
| Methyl 6-nitro-1H-indazole-3-carboxylate | 6- (meta-like) | Low | The nitro group provides inductive electron withdrawal but offers limited resonance stabilization for nucleophilic attack at other positions on the ring.[2] |
| Methyl 4-nitro-1H-indazole-3-carboxylate | 4- (ortho-like) | High | Similar to the 5-nitro isomer, the 4-position allows for strong resonance stabilization of the reaction intermediate. |
| Methyl 7-nitro-1H-indazole-3-carboxylate | 7- (ortho-like) | High | The 7-position also allows for effective resonance stabilization of the Meisenheimer complex. |
Experimental Protocols
The following is a generalized experimental protocol for the comparative kinetic analysis of the reactivity of nitroindazole derivatives with a model nucleophile, such as piperidine. This protocol is adapted from established methods for studying SNAr reactions of other nitro-activated heterocyclic compounds.[4]
Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a nucleophile by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Methyl 6-nitro-1H-indazole-3-carboxylate (or other isomers for comparison)
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)
-
Volumetric flasks
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 0.001 M): Accurately weigh a precise amount of the nitroindazole derivative and dissolve it in the anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.[4]
-
-
Kinetic Measurement:
-
Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).[4]
-
Reaction Initiation: Pipette a known volume of the substrate stock solution into a cuvette and place it in the temperature-controlled holder. Allow it to equilibrate. To initiate the reaction, rapidly inject a known volume of the pre-heated nucleophile stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at a predetermined wavelength corresponding to the formation of the product or disappearance of the reactant.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete (i.e., no further change in absorbance is observed).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Visualizations
Logical Relationship of Reactivity
Caption: Predicted reactivity of nitroindazole isomers.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of SNAr reactions.
References
A Comparative Guide to Validating the Purity of Methyl 5-nitro-1H-indazole-3-carboxylate using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 5-nitro-1H-indazole-3-carboxylate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for purity validation, alongside alternative methodologies. Detailed experimental protocols and supporting data are presented to offer a practical framework for laboratory application.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is a robust and widely adopted method for the purity analysis of moderately polar and non-polar compounds such as this compound.[1][2] The technique offers excellent resolution, sensitivity, and reproducibility, making it the gold standard for quality control in the pharmaceutical industry.[3]
Proposed HPLC Method
Based on established methods for similar nitroaromatic compounds, a reliable reversed-phase HPLC method is proposed below.[4][5][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (minutes) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.
Potential Impurities
The primary synthesis route for this compound involves the esterification of 5-Nitro-1H-indazole-3-carboxylic acid with methanol.[7] Therefore, the most probable process-related impurity is the unreacted starting material, 5-Nitro-1H-indazole-3-carboxylic acid. Other potential impurities could include byproducts from side reactions or degradation products.
Data Presentation: Purity Assessment
The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate based on peak areas] |
| 5-Nitro-1H-indazole-3-carboxylic acid | [Insert experimental value] | [Insert experimental value] | - |
| [Other Impurities] | [Insert experimental value] | [Insert experimental value] | - |
| Total | - | [Sum of all peak areas] | 100 |
Comparison with Alternative Analytical Techniques
While HPLC is the primary method of choice, other analytical techniques can provide orthogonal data to ensure a comprehensive purity profile.
| Technique | Principle | Advantages | Disadvantages | Relevance for this Compound |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.[3] | Faster analysis times, higher resolution, reduced solvent consumption.[3] | Higher backpressure requires specialized instrumentation. | Excellent for high-throughput screening and resolving closely related impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase.[8][9] | Fast, uses less organic solvent (greener), suitable for chiral separations.[8] | Requires specialized equipment, may not be suitable for all compounds. | A viable green alternative, particularly if chiral impurities are a concern. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[8] | High efficiency, minimal sample and reagent consumption.[8] | Lower sensitivity for some compounds, can be less robust than HPLC. | Can be a complementary technique for charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides definitive structural confirmation, can quantify without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. | Primarily for structural elucidation and confirmation, but qNMR can be used for purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, often coupled with a separation technique (LC-MS). | High sensitivity and specificity, provides molecular weight information for impurity identification. | Quantification can be more complex than with UV detection. | Essential for the identification of unknown impurities. |
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for purity validation and the logical relationship between the different analytical methods.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 9. aber.apacsci.com [aber.apacsci.com]
Determining the Absolute Structure of Methyl 5-nitro-1H-indazole-3-carboxylate: A Comparative Guide to X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the absolute structure determination of Methyl 5-nitro-1H-indazole-3-carboxylate, a key intermediate in medicinal chemistry. While a crystal structure for this specific compound is not publicly available, this guide draws upon crystallographic data from closely related analogs to illustrate the experimental workflow and data interpretation, alongside a comparison with alternative analytical techniques.
Quantitative Crystallographic Data Comparison
The following table summarizes the crystallographic data for two analogs of this compound. This data provides a baseline for what can be expected during the crystallographic analysis of the target compound.
| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole[1][2] | 1-Methyl-1H-indazole-3-carboxylic acid[3] |
| Formula | C₈H₆ClN₃O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 211.61 | 176.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Not Specified |
| Unit Cell Dimensions | a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)° | a = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)° |
| Volume (ų) | 868.5(6) | 1672.7(6) |
| Z | 4 | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα |
| Temperature (K) | 296 | 293(2) |
| Reflections Collected | 19793 | 3273 |
| Independent Reflections | 2243 | 3032 |
| R-factor | 0.043 | 0.058 |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following outlines the typical experimental protocol for single-crystal X-ray diffraction analysis.
1. Crystal Growth: High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
2. Data Collection: A suitable crystal is mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
3. Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. The unit cell parameters and space group are determined from the diffraction data.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
5. Absolute Structure Determination: For chiral molecules, the absolute structure is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.
Alternative Methods for Structure Determination
While X-ray crystallography is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information.[4]
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, and conformation in solution. | Non-destructive, provides information about dynamics. | Does not provide absolute configuration directly. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide 3D structural information. |
| Vibrational Spectroscopy (IR, Raman) | Presence of functional groups. | Fast and simple. | Provides limited information on the overall 3D structure. |
| Electron Diffraction | Can determine the structure of very small crystals.[5] | Useful when large single crystals cannot be grown.[5] | Can be more challenging for complex structures. |
Experimental Workflow for Absolute Structure Determination
The following diagram illustrates the logical workflow for determining the absolute structure of a chiral molecule like this compound using X-ray crystallography.
References
- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular geometry - Wikipedia [en.wikipedia.org]
- 5. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Methyl 5-nitro-1H-indazole-3-carboxylate and Other Nitro-Containing Heterocyclic Compounds: A Guide for Researchers
A comprehensive review of the therapeutic potential of nitro-containing heterocyclic compounds is crucial for the discovery of novel drug candidates. This guide provides a comparative overview of the efficacy of Methyl 5-nitro-1H-indazole-3-carboxylate and other prominent nitro-containing heterocyclic compounds, including nitroimidazoles and nitrofurans. Due to a lack of publicly available, direct comparative studies on the antimicrobial or anticancer efficacy of this compound, this guide focuses on the broader class of 5-nitroindazoles and draws comparisons based on available data for related derivatives.
Introduction to Nitro-Containing Heterocyclic Compounds
Nitro-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities. The presence of a nitro group on a heterocyclic scaffold is a key pharmacophore responsible for their therapeutic effects, which often involve bioreductive activation under hypoxic conditions. This unique mechanism of action makes them particularly effective against anaerobic bacteria, protozoa, and hypoxic tumor cells.
Comparative Efficacy Overview
5-Nitroindazoles
The 5-nitroindazole scaffold is a promising framework in drug discovery. Research has demonstrated that derivatives of 5-nitroindazole possess a range of biological activities, including antiprotozoal and anticancer properties. For instance, a series of 3-alkoxy- and 3-hydroxy-1-(ω-(dialkylamino)alkyl)-5-nitroindazoles have shown remarkable activity against Trichomonas vaginalis and interesting activity against Trypanosoma cruzi.[1][2] Furthermore, some of these compounds exhibited moderate antineoplastic activity against TK-10 and HT-29 cancer cell lines.[1][2] The position of the nitro group on the indazole ring is a critical determinant of biological activity.
Nitroimidazoles
Nitroimidazoles, such as metronidazole and tinidazole, are mainstays in the treatment of anaerobic bacterial and protozoal infections. Their mechanism relies on the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that induce DNA damage.[3] While highly effective, the emergence of resistant strains necessitates the development of new nitroimidazole derivatives.
Nitrofurans
Nitrofurans, like nitrofurantoin and furazolidone, are another important class of antimicrobial agents. They also undergo reductive activation to generate reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. Nitrofurantoin is commonly used for the treatment of urinary tract infections.
The following table summarizes the general efficacy of these classes of compounds.
| Compound Class | Primary Therapeutic Areas | Known Efficacy and Spectrum |
| 5-Nitroindazoles | Antiprotozoal, Anticancer | Derivatives show activity against T. vaginalis and T. cruzi. Moderate activity against some cancer cell lines (e.g., TK-10, HT-29).[1][2] |
| Nitroimidazoles | Antibacterial (Anaerobic), Antiprotozoal | Broad-spectrum activity against anaerobic bacteria and protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[3] |
| Nitrofurans | Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria, particularly those causing urinary tract infections. |
Experimental Protocols
To ensure a standardized comparison of the efficacy of these compounds, detailed and reproducible experimental protocols are essential. Below are generalized methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at approximately 5 x 10^5 CFU/mL) and add it to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (visible growth).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, TK-10) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound prepared by serial dilution from a stock solution. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Generalized Bioreductive Activation Pathway of Nitro-Heterocyclic Compounds
The efficacy of many nitro-heterocyclic compounds is dependent on the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species.
Caption: Bioreductive activation of nitro-heterocyclic drugs.
Experimental Workflow for Efficacy Screening
A typical workflow for the initial screening and evaluation of the efficacy of a novel compound is depicted below.
Caption: A streamlined workflow for evaluating novel compounds.
Conclusion
While direct comparative efficacy data for this compound remains elusive in publicly accessible literature, the broader class of 5-nitroindazoles demonstrates significant potential as a source of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Their mechanism of action, contingent on bioreductive activation, aligns with that of established nitro-heterocyclic drugs like nitroimidazoles and nitrofurans.
For a definitive comparison, it is imperative that future research includes head-to-head studies of this compound against standard-of-care nitro-containing drugs, utilizing standardized experimental protocols as outlined in this guide. Such studies will be instrumental in elucidating the true therapeutic potential of this and other novel nitro-indazole derivatives. Researchers are encouraged to employ the described methodologies to generate robust and comparable data, thereby accelerating the drug discovery and development process.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 5-nitro-1H-indazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 5-nitro-1H-indazole-3-carboxylate, a compound that, due to its nitroaromatic nature, requires careful management as hazardous waste.
Hazard Identification and Classification
Anticipated Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Likely Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Likely Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Likely Category 2 | H319: Causes serious eye irritation |
| Carcinogenicity/Mutagenicity | Potential Hazard | H350/H340: May cause cancer/genetic defects |
| Specific Target Organ Toxicity | Potential Hazard | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Minor Spills:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent unauthorized entry.
-
Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Proper Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company or your institution's EHS office. On-site treatment or drain disposal is strictly prohibited.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Container:
-
Designate a clearly labeled, dedicated waste container for "Nitroaromatic Organic Solids."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Collect waste this compound in its solid form.
-
Crucially, do not mix this compound with other waste streams , especially:
-
Acids or bases
-
Oxidizing or reducing agents[4]
-
Aqueous waste
-
Non-halogenated organic waste
-
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant")
-
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be a designated hazardous waste accumulation area.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-nitro-1H-indazole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-nitro-1H-indazole-3-carboxylate (CAS No. 78155-75-6).[1] Adherence to these guidelines is critical for personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.
| PPE Category | Item | Specifications and Standards |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.[3]
3. During the Experiment:
-
Keep all containers with the chemical clearly labeled.
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][5]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[2][4]
Spill Management and Disposal Plan
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[2]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][3][4]
Waste Disposal Plan:
-
Waste from residues or unused product is classified as hazardous.[6]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6] Do not empty into drains.[3][7]
Visualizing the Safety Workflow
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram has been created.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
